D-Glutamic acid-13C5,15N
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C5H9NO4 |
|---|---|
Peso molecular |
153.09 g/mol |
Nombre IUPAC |
(2R)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
SMILES isomérico |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)[15NH2] |
SMILES canónico |
C(CC(=O)O)C(C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Isotopic Purity of D-Glutamic acid-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of D-Glutamic acid-13C5,15N. This isotopically labeled compound is a crucial tool in metabolic research, drug discovery, and mechanistic studies, enabling the precise tracking of glutamic acid metabolism and its role in various physiological and pathological processes. This document outlines a viable chemoenzymatic synthetic route, detailed analytical protocols for assessing isotopic and enantiomeric purity, and presents quantitative data in a clear, tabular format.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a chemoenzymatic approach starting from the commercially available L-Glutamic acid-13C5,15N. This strategy involves the racemization of the L-enantiomer to produce a racemic mixture of DL-Glutamic acid-13C5,15N, followed by an enzymatic resolution to selectively isolate the D-enantiomer.
Proposed Synthetic Workflow
The proposed synthetic pathway consists of three main stages: N-acetylation of the starting material, racemization of the N-acetyl-L-Glutamic acid-13C5,15N, and enzymatic resolution to yield the desired D-enantiomer.
Chemical structure and properties of D-Glutamic acid-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Glutamic acid-13C5,15N, an isotopically labeled amino acid crucial for detailed metabolic and structural research. By replacing the naturally abundant isotopes with heavy isotopes (five ¹³C atoms and one ¹⁵N atom), this compound allows for precise tracking and quantification in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Properties
This compound is the D-enantiomer of glutamic acid where all five carbon atoms are replaced with the carbon-13 isotope and the nitrogen atom is replaced with the nitrogen-15 isotope. This stable, non-radioactive labeling provides a distinct mass shift, making it an ideal tracer for metabolic flux analysis and a reliable internal standard for quantitative studies.
The structure is as follows:
(Where all C atoms are ¹³C and the N atom is ¹⁵N)
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source / Note |
| IUPAC Name | (2R)-2-(¹⁵N)aminopentanedioic-1,2,3,4,5-¹³C₅ acid | PubChem[1] |
| Molecular Formula | ¹³C₅H₉¹⁵NO₄ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 153.09 g/mol | Calculated based on isotopic enrichment.[3] |
| Exact Mass | 153.06696684 Da | PubChem |
| CAS Number | 6893-26-1 (Unlabeled D-Glutamic acid) | Sigma-Aldrich[4] |
| Isotopic Enrichment | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | Inferred from typical specifications for the L-enantiomer.[5] |
| Chemical Purity | ≥95-99% | Inferred from typical specifications for the L-enantiomer and unlabeled D-enantiomer.[3][4] |
| Appearance | White to off-white solid/powder | Sigma-Aldrich[4] |
| Melting Point | ~200-202 °C (sublimates) | Sigma-Aldrich[4] |
| Stereochemistry | D-enantiomer | N/A |
Key Biological Roles and Applications
While L-glutamate is a primary excitatory neurotransmitter in the mammalian central nervous system, D-glutamic acid plays distinct and vital roles, particularly in the microbial world.[6][7] Its primary applications stem from its incorporation into bacterial cell walls and its metabolism by specific enzymes.
-
Bacterial Cell Wall Research: D-Glutamic acid is an essential component of peptidoglycan, the macromolecule that forms the rigid cell wall of most bacteria.[4] Using this compound allows researchers to trace the synthesis, remodeling, and degradation of peptidoglycan, providing critical insights for the development of novel antibiotics that target these pathways.[8]
-
Metabolic Flux Analysis (MFA): In microorganisms, tracing the incorporation and conversion of the ¹³C and ¹⁵N labels provides a quantitative map of metabolic pathways, identifying key enzymatic steps and regulatory nodes.
-
D-Amino Acid Metabolism Studies: The enzyme D-amino acid oxidase (DAAO), found in organisms from microbes to mammals, specifically catalyzes the oxidative deamination of D-amino acids.[2] this compound can be used as a substrate to study the kinetics, mechanism, and physiological role of DAAO, which is implicated in various neurological processes.[5]
-
Internal Standard for Quantitation: Due to its identical chemical behavior and distinct mass, it serves as an ideal internal standard for accurately quantifying unlabeled D-glutamic acid in complex biological samples by LC-MS/MS.
Mandatory Visualizations
The following diagrams illustrate key workflows and metabolic pathways involving D-Glutamic acid.
References
- 1. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]
- 2. scbt.com [scbt.com]
- 3. omicronbio.com [omicronbio.com]
- 4. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.5 [isotope.com]
- 5. L-Glutamic acid-ð-Fmoc, γ-ð¡-butyl ester (¹³Câ , 99%; ¹âµN, 99%) CP 96% - Cambridge Isotope Laboratories, CNLM-4753-H-0.1 [isotope.com]
- 6. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Carglumic Acid 13C5 15N | CAS No- 1188-38-1(Unlabelled) | Simson Pharma Limited [simsonpharma.com]
The Unseen Pathway: A Technical Guide to Tracing D-Glutamic Acid Metabolism with D-Glutamic acid-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracing has become an indispensable tool in elucidating complex metabolic networks. While much focus has been placed on the L-amino acids, their D-enantiomers are emerging as significant players in various biological processes, from bacterial cell wall synthesis to neurotransmission. This technical guide delves into the core of D-Glutamic acid metabolism and provides a comprehensive framework for utilizing D-Glutamic acid-13C5,15N as a tracer to unravel its metabolic fate. This guide offers detailed experimental protocols, data interpretation strategies, and visualizations of key metabolic pathways, empowering researchers to explore this understudied area of metabolism.
Introduction to D-Glutamic Acid and Stable Isotope Tracing
D-Glutamic acid, the D-enantiomer of the more common L-Glutamic acid, is a crucial molecule in various biological systems. In bacteria, it is an essential component of the peptidoglycan cell wall, providing structural integrity and resistance to proteases.[1][2] While less abundant in mammals, D-Glutamic acid is present and has been implicated in physiological and pathological processes.[3] Its metabolism, however, is not as well-characterized as that of its L-counterpart.
Stable isotope tracing is a powerful technique that utilizes molecules labeled with heavy, non-radioactive isotopes (e.g., 13C, 15N) to track their journey through metabolic pathways.[4] By introducing a labeled substrate into a biological system, researchers can follow the incorporation of these heavy atoms into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes and pathway activities. This compound, with its five carbon-13 atoms and one nitrogen-15 atom, serves as an ideal tracer to simultaneously track the carbon skeleton and the amino group of D-Glutamic acid as it is metabolized.
Key Metabolic Pathways of D-Glutamic Acid
The metabolic pathways of D-Glutamic acid differ significantly between prokaryotes and eukaryotes.
Bacterial D-Glutamic Acid Metabolism
In bacteria, D-Glutamic acid is primarily involved in the synthesis of the peptidoglycan cell wall.
-
Synthesis via Glutamate Racemase: The primary route for D-Glutamic acid production in bacteria is the racemization of L-Glutamic acid, a reaction catalyzed by the enzyme glutamate racemase (MurI).[5][6] This enzyme facilitates the interconversion between the L- and D-isomers, ensuring a supply of D-Glutamic acid for cell wall construction.[5]
-
Incorporation into Peptidoglycan: D-Glutamic acid is a key component of the pentapeptide stem of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide. The enzyme MurD ligates D-Glutamate to UDP-N-acetylmuramoyl-L-alanine.[2][7]
-
Catabolism in Marine Bacteria: Some marine bacteria possess a novel catabolic pathway for D-Glutamic acid. This pathway involves the acetylation of D-Glutamic acid to N-acetyl-D-Glutamate by the enzyme DgcN, followed by racemization to N-acetyl-L-Glutamate by DgcA. N-acetyl-L-Glutamate is then hydrolyzed to L-Glutamate, which can enter central metabolism.[8]
Mammalian D-Glutamic Acid Metabolism
The understanding of D-Glutamic acid metabolism in mammals is still evolving.
-
Mitochondrial Metabolism: A key enzyme, D-glutamate cyclase, has been identified in the mitochondria of heart tissue. This enzyme converts D-Glutamic acid to 5-oxo-D-proline.[3]
-
Role of D-Amino Acid Oxidases: While D-amino acid oxidase (DAAO) and D-aspartate oxidase (DDO) are responsible for the degradation of other D-amino acids, their activity towards D-Glutamic acid is reported to be low.[9]
Tracing Metabolic Pathways with this compound
The use of this compound allows for the precise tracking of both the carbon and nitrogen atoms of the molecule. This dual labeling provides a significant advantage in dissecting metabolic pathways.
Experimental Workflow
A typical stable isotope tracing experiment using this compound involves several key steps:
Experimental Protocols
-
Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in a defined minimal medium.
-
Labeling: Replace the medium with fresh medium containing a known concentration of this compound. The concentration should be optimized based on the bacterial species and experimental goals.
-
Incubation: Incubate the cultures for a specific duration to allow for the incorporation of the labeled D-Glutamic acid. Time-course experiments are recommended to monitor the dynamics of labeling.
-
Quenching and Extraction: Rapidly quench metabolic activity by adding cold methanol. Harvest the cells and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Animal Acclimation: Acclimate animals to the experimental conditions.
-
Tracer Administration: Administer this compound via an appropriate route (e.g., intravenous injection, oral gavage). The dosage and administration schedule should be carefully determined.
-
Sample Collection: At designated time points, collect tissues of interest (e.g., heart, brain, gut) and biological fluids (e.g., plasma, urine).
-
Sample Processing: Immediately freeze tissues in liquid nitrogen to halt metabolic activity. Homogenize the tissues and extract metabolites.
Data Presentation and Analysis
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
Table 1: Illustrative Mass Isotopologue Distribution of Peptidoglycan Precursors in Bacteria
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| D-Glutamic Acid | M+0 | 5 | Unlabeled pool |
| M+6 (13C5, 15N1) | 95 | Labeled pool from tracer | |
| UDP-MurNAc-L-Ala-D-Glu | M+0 | 8 | Unlabeled precursor |
| M+6 | 92 | Incorporation of labeled D-Glu | |
| N-Acetyl-D-Glu | M+0 | 10 | Unlabeled pool |
| M+5 (13C5) | 90 | Carbon backbone from D-Glu |
Table 2: Illustrative Mass Isotopologue Distribution of Metabolites in Mammalian Heart Tissue
| Metabolite | Isotopologue | Fractional Abundance (%) | Interpretation |
| D-Glutamic Acid | M+0 | 20 | Endogenous unlabeled pool |
| M+6 (13C5, 15N1) | 80 | Exogenous labeled pool | |
| 5-Oxo-D-Proline | M+0 | 30 | Unlabeled pool |
| M+5 (13C5) | 70 | Conversion from labeled D-Glu |
Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical platforms for stable isotope tracing studies.
-
LC-MS/MS: Offers high sensitivity and is suitable for the analysis of polar metabolites like amino acids. Hydrophilic interaction liquid chromatography (HILIC) is often used for separation.
-
GC-MS: Requires derivatization of amino acids to increase their volatility but can provide excellent chromatographic resolution and robust quantification.
Applications in Drug Development
Understanding the metabolic pathways of D-Glutamic acid has significant implications for drug development, particularly in the context of antibacterial agents.
-
Target Identification and Validation: Glutamate racemase and other enzymes in the bacterial D-Glutamic acid metabolic pathways are attractive targets for novel antibiotics. Tracing studies can validate the on-target effects of inhibitors by demonstrating a reduction in the flux of labeled D-Glutamic acid into the peptidoglycan.
-
Mechanism of Action Studies: this compound can be used to investigate how existing or novel drugs impact bacterial cell wall synthesis.
-
Biomarker Discovery: Alterations in D-Glutamic acid metabolism in mammals may be associated with certain diseases. Tracing studies can help identify metabolic biomarkers for diagnostic or prognostic purposes.
Conclusion
The use of this compound as a stable isotope tracer offers a powerful approach to dissect the metabolic pathways of this understudied amino acid. This technical guide provides the foundational knowledge and practical methodologies for researchers to embark on such investigations. By applying these techniques, scientists can gain novel insights into bacterial physiology, mammalian metabolism, and open new avenues for therapeutic intervention. The exploration of the "unseen pathway" of D-Glutamic acid metabolism holds the promise of significant scientific discoveries and advancements in human health.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Glutamate is metabolized in the heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 6. glutamate racemase [chem.uwec.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel D-glutamate catabolic pathway in marine Proteobacteria and halophilic archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in D-Amino Acids in Neurological Research [mdpi.com]
Probing the Brain's Enigmatic Messenger: A Technical Guide to D-Glutamic acid-13C5,15N in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction: While L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, its stereoisomer, D-glutamic acid, is emerging as a significant player in neuromodulation and pathophysiology. The precise mechanisms and quantitative dynamics of D-glutamic acid in the brain remain a frontier of neurobiological research. The advent of stable isotope-labeled compounds, specifically D-Glutamic acid-13C5,15N, provides an indispensable tool for researchers to trace, quantify, and elucidate the roles of this enigmatic molecule. This technical guide explores the core applications of this compound in neurobiology, offering insights into experimental design, data interpretation, and the underlying signaling pathways.
Core Applications in Neurobiology
The unique isotopic signature of this compound allows for its unambiguous detection against the high background of its naturally abundant L-enantiomer and other endogenous metabolites. This property is leveraged in a variety of applications to dissect the lifecycle and function of D-glutamate in the nervous system.
1. Metabolic Fate and Pathway Analysis:
One of the primary applications of this compound is to trace its metabolic fate within the brain. By introducing the labeled compound, researchers can track its conversion into other molecules, thereby identifying and quantifying the activity of key enzymes and metabolic pathways. For instance, studies can investigate the activity of D-amino acid oxidase (DAAO), an enzyme responsible for the degradation of D-amino acids, by monitoring the appearance of labeled α-ketoglutarate.
2. Receptor Binding and Pharmacokinetics:
Understanding how D-glutamic acid interacts with its target receptors, particularly the NMDA receptor, is crucial. This compound can be used in binding assays to determine affinity and kinetics. Furthermore, its use in pharmacokinetic studies allows for the precise measurement of its absorption, distribution, metabolism, and excretion (ADME) in preclinical models, providing vital data for the development of drugs targeting the D-glutamate system.
3. In Vivo Neurotransmitter Flux and Release:
Techniques like in vivo microdialysis coupled with mass spectrometry can utilize this compound to measure the real-time release and clearance of D-glutamate in specific brain regions. This allows for the investigation of how neuronal activity, pharmacological agents, or pathological conditions affect D-glutamate dynamics. For example, by perfusing labeled D-glutamate through a microdialysis probe, researchers can study its uptake and exchange with the endogenous pool, providing insights into transporter function.[1][2][3]
Quantitative Data Presentation
The use of this compound generates a wealth of quantitative data. Structuring this data in clear, comparative tables is essential for interpretation and reporting.
| Parameter | Method | Sample Matrix | Typical Quantitative Value | Reference |
| D-Glutamate Concentration | LC-MS/MS with Chiral Separation | Brain Tissue Homogenate | 1-10 µM | [4][5] |
| D-Amino Acid Oxidase Activity | Enzyme Assay with Labeled Substrate | Recombinant Enzyme/Tissue Lysate | Vmax: 5-50 nmol/min/mg protein | [6][7][8] |
| In Vivo D-Glutamate Recovery | Microdialysis with Labeled Perfusate | Extracellular Fluid | 10-30% | [1][2][3] |
| NMDA Receptor Binding Affinity (Ki) | Radioligand Displacement Assay | Synaptosomal Membranes | 0.5-5 µM | N/A |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound. Below are outlines for key experimental approaches.
1. Quantification of D-Glutamate in Brain Tissue using LC-MS/MS:
-
Tissue Preparation: Brain tissue is rapidly dissected, weighed, and homogenized in a chilled buffer containing an internal standard (e.g., D-Glutamic acid with a different isotopic labeling pattern).
-
Protein Precipitation: Proteins are precipitated using a solvent like acetonitrile or methanol and removed by centrifugation.
-
Chiral Derivatization (Optional but Recommended): The supernatant is derivatized with a chiral reagent to facilitate the separation of D- and L-glutamate enantiomers.
-
LC-MS/MS Analysis: The derivatized sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer. A chiral column is used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the labeled D-glutamic acid and the internal standard.
-
Data Analysis: A calibration curve is generated using known concentrations of this compound to quantify the amount in the biological sample.
2. In Vivo Microdialysis for Measuring D-Glutamate Release:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized or freely moving animal.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. To study uptake or exchange, this compound is included in the perfusate at a known concentration.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of endogenous (unlabeled) and labeled D-glutamate in the dialysate is determined by LC-MS/MS.
-
Data Interpretation: Changes in the extracellular concentration of D-glutamate can be correlated with specific stimuli or pharmacological interventions. The recovery of the labeled compound across the dialysis membrane provides information about its clearance from the extracellular space.[1][2][3]
Visualization of Signaling Pathways and Workflows
D-Glutamate Signaling at the NMDA Receptor
D-glutamic acid acts as a co-agonist at the glycine site of the NMDA receptor, a critical ion channel for synaptic plasticity, learning, and memory. The following diagram illustrates the key components of this signaling pathway.
Caption: D-Glutamate acts as a co-agonist at the NMDA receptor.
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the logical flow of an in vivo microdialysis experiment utilizing this compound.
Caption: Workflow for in vivo microdialysis with labeled D-glutamate.
This compound is a powerful and essential tool for advancing our understanding of D-glutamate's role in neurobiology. Its application in tracing metabolic pathways, quantifying neurotransmitter dynamics, and characterizing receptor interactions provides researchers and drug developers with the precision needed to unravel the complexities of the brain. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for designing and executing impactful research in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Measurement of Aspartate and Glutamate in Single Neurons by Large-volume Sample Stacking Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Measurement of Aspartate and Glutamate in Single Neurons by Large-Volume Sample Stacking Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
An In-depth Technical Guide to NMR Spectroscopy with D-Glutamic acid-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy in Drug Discovery and Metabolism
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] By exploiting the magnetic properties of atomic nuclei, NMR allows for the non-destructive analysis of samples, making it an invaluable tool in pharmaceutical research and drug development.[2][3] Its applications range from the structural characterization of drug substances and the detection of impurities to the study of drug-target interactions and metabolic pathways.[2]
The use of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), significantly enhances the capabilities of NMR. Isotopic labeling increases the sensitivity and resolution of NMR experiments, enabling the detailed study of complex biological systems.[4][5] D-Glutamic acid-¹³C₅,¹⁵N, a fully isotopically labeled version of the D-enantiomer of glutamic acid, serves as a powerful probe in metabolic studies and for investigating the structure and dynamics of biomolecules. This guide provides an in-depth overview of the application of NMR spectroscopy using D-Glutamic acid-¹³C₅,¹⁵N, covering experimental protocols, data interpretation, and its role in relevant biological pathways.
Quantitative NMR Data for D-Glutamic acid-¹³C₅,¹⁵N
The following tables summarize the expected chemical shifts based on data for L-Glutamic acid from the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB), as well as theoretical and observed J-coupling constants.[6]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for D-Glutamic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα | 3.75 | 57.36 |
| Cβ | 2.08 | 29.73 |
| Cγ | 2.34 | 36.20 |
| Cδ | - | 184.09 |
| C' | - | 177.36 |
Note: Chemical shifts are referenced to DSS at pH 7.4. Data is adapted from BMRB entry bmse000037 for L-Glutamic acid.
Table 2: Predicted ¹⁵N Chemical Shift for D-Glutamic Acid
| Atom | ¹⁵N Chemical Shift (ppm) |
| Nα | 12.6 |
Note: Chemical shift is referenced to NH₃. Data is adapted from computational and experimental studies on L-[¹⁵N]-glutamic acid.[2]
Table 3: Selected J-Coupling Constants for Isotopically Labeled Glutamic Acid
| Coupling | Value (Hz) | Notes |
| ¹J(¹⁵N, Cα) | 5.7 | Experimental value for L-[¹⁵N]-glutamic acid.[2] |
| ¹J(Cα, Cβ) | ~35 | Typical one-bond C-C coupling. |
| ¹J(Cβ, Cγ) | ~35 | Typical one-bond C-C coupling. |
| ¹J(Cγ, Cδ) | ~55 | One-bond coupling involving a carboxyl carbon. |
| ¹J(Cα, C') | ~55 | One-bond coupling involving a carboxyl carbon. |
Key Biological Signaling and Metabolic Pathways
D-Glutamic acid, while less common than its L-enantiomer, plays crucial roles in specific biological processes, particularly in bacteria and as a substrate for certain enzymes in mammals.
Bacterial Peptidoglycan Synthesis
D-Glutamic acid is an essential component of the peptidoglycan cell wall in many bacteria, providing structural integrity and resistance to environmental stress.[7] The incorporation of D-Glutamic acid is a key step in the cytoplasmic phase of peptidoglycan synthesis. Understanding this pathway is critical for the development of novel antibiotics that target bacterial cell wall formation.[8]
D-Amino Acid Oxidase (DAAO) Pathway
In mammals, D-amino acid oxidase (DAAO) is an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While D-glutamic acid is not a substrate for DAAO, this pathway is crucial for the metabolism of other D-amino acids, and understanding its mechanism is important in the context of D-amino acid metabolism and its potential role in neurological disorders.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR data.
-
Dissolution: Dissolve 5-25 mg of D-Glutamic acid-¹³C₅,¹⁵N in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O). The concentration may need to be optimized depending on the specific NMR experiment and instrument sensitivity.
-
pH Adjustment: Adjust the pH of the solution to the desired value using small aliquots of DCl or NaOD. The chemical shifts of the carboxyl and amino groups are pH-dependent.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Add a small amount of an internal standard, such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate), for chemical shift referencing.
NMR Data Acquisition
A variety of NMR experiments can be performed to characterize D-Glutamic acid-¹³C₅,¹⁵N. The following are key experiments for a comprehensive analysis.
1D NMR Spectra (¹H, ¹³C, ¹⁵N):
-
¹H NMR: A standard 1D proton spectrum provides information on the proton chemical shifts and ¹H-¹H coupling constants.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum reveals the chemical shifts of the five carbon atoms. Due to the full ¹³C labeling, complex homonuclear ¹³C-¹³C couplings will be present in a non-decoupled spectrum.
-
¹⁵N NMR: A 1D nitrogen spectrum will show the chemical shift of the single nitrogen atom.
2D Heteronuclear Correlation Spectroscopy:
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental experiment that correlates the chemical shifts of protons with their directly attached carbons. It is highly sensitive and provides a clear fingerprint of the molecule's C-H bonds.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is typically used.
-
Key Parameters:
-
¹J(C,H): Set to an average value of ~145 Hz.
-
Spectral Widths: Optimized to cover the expected ¹H and ¹³C chemical shift ranges.
-
Acquisition Time: Sufficiently long to achieve good resolution in both dimensions.
-
-
-
¹H-¹⁵N HSQC: This experiment correlates the amide proton with the ¹⁵N nucleus, providing information on the N-H bond.
-
Pulse Program: Similar to the ¹H-¹³C HSQC, but with pulses tuned to the ¹⁵N frequency.
-
Key Parameters:
-
¹J(N,H): Set to an average value of ~90 Hz.
-
-
Experiments for Determining J-Coupling Constants:
To fully characterize the coupling network in D-Glutamic acid-¹³C₅,¹⁵N, more advanced experiments are required.
-
2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for natural abundance samples, this experiment can be adapted to trace out the complete carbon skeleton by observing ¹J(C,C) correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is used to identify longer-range couplings (²J and ³J) between protons and carbons, helping to confirm assignments and provide further structural information.
-
HSQC-TOCSY (Total Correlation Spectroscopy): This experiment can be used to trace correlations from a proton to all other protons within the same spin system, which is useful for assigning the β and γ protons.
Data Processing and Analysis
-
Fourier Transformation: The raw time-domain data (FID) is converted into the frequency domain through Fourier transformation.
-
Phasing and Baseline Correction: The spectra are phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The spectra are referenced to the internal standard (e.g., DSS at 0 ppm for ¹H).
-
Peak Picking and Assignment: Peaks are identified, and their chemical shifts are determined. The correlations observed in the 2D spectra are used to assign each peak to a specific atom in the molecule.
-
Coupling Constant Measurement: J-coupling constants are measured from the splitting patterns of the peaks in high-resolution 1D or 2D spectra.
Applications in Drug Development and Research
The use of D-Glutamic acid-¹³C₅,¹⁵N in NMR studies offers several advantages for drug development and fundamental research:
-
Metabolic Flux Analysis: By tracing the incorporation of the labeled atoms into various metabolites, researchers can quantify the rates of metabolic pathways in cells or organisms. This is particularly valuable for understanding disease states and the mechanism of action of drugs that target metabolism.
-
Enzyme Mechanism Studies: The labeled substrate can be used to study the kinetics and mechanism of enzymes that interact with D-glutamic acid, such as those involved in bacterial cell wall synthesis.
-
Structural Biology: D-Glutamic acid-¹³C₅,¹⁵N can be incorporated into peptides and proteins to aid in the assignment of NMR spectra and the determination of three-dimensional structures.
-
Drug Screening: NMR-based screening methods can be used to identify small molecules that bind to enzymes that utilize D-glutamic acid, providing starting points for drug discovery programs.
Conclusion
NMR spectroscopy, when combined with isotopic labeling, is a versatile and powerful tool for detailed molecular analysis. D-Glutamic acid-¹³C₅,¹⁵N provides a unique probe for investigating a range of biological processes, from bacterial metabolism to the study of biomolecular structure and function. This guide has provided a foundational overview of the key concepts, experimental considerations, and applications of NMR spectroscopy with this important isotopically labeled compound, offering a valuable resource for researchers in the life sciences and drug discovery.
References
- 1. kpwulab.com [kpwulab.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 4. The x-ray structure of d-amino acid oxidase at very high resolution identifies the chemical mechanism of flavin-dependent substrate dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mass Spectrometry-Based Quantification of Glutamic Acid Using D-Glutamic acid-13C5,15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of using D-Glutamic acid-13C5,15N as a stable isotope-labeled internal standard for the accurate quantification of glutamic acid in biological matrices by mass spectrometry.
Core Principles: The Role of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly when analyzing complex biological samples, variabilities in sample preparation, chromatographic separation, and ionization efficiency can lead to inaccurate results. To correct for these potential errors, a stable isotope-labeled (SIL) internal standard is often employed.[1][2] this compound is an ideal internal standard for the quantification of glutamic acid.
Key Advantages of Using this compound:
-
Chemical and Physical Similarity: The SIL internal standard is chemically identical to the analyte (endogenous glutamic acid), ensuring that it behaves similarly during sample extraction, derivatization (if any), and chromatography.[1][2]
-
Co-elution: The analyte and the internal standard will co-elute during liquid chromatography, meaning they experience the same matrix effects in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): The incorporation of heavy isotopes (¹³C and ¹⁵N) results in a distinct mass difference between the internal standard and the native analyte. This mass difference allows the mass spectrometer to differentiate and independently measure the two compounds.
-
Improved Accuracy and Precision: By normalizing the signal of the analyte to the signal of the known concentration of the internal standard, the method's accuracy and precision are significantly improved.[3]
The fundamental principle of quantification using a SIL internal standard is illustrated in the following diagram:
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Quantitative Data Summary
The following table summarizes the key quantitative data for D-Glutamic acid and its stable isotope-labeled counterpart.
| Parameter | D-Glutamic Acid (Analyte) | This compound (Internal Standard) |
| Molecular Formula | C₅H₉NO₄ | ¹³C₅H₉¹⁵NO₄ |
| Monoisotopic Mass | 147.0532 u | 153.0702 u |
| Precursor Ion ([M+H]⁺) | m/z 148.1 | m/z 154.1 |
| Typical MRM Transition 1 | 148.1 -> 84.1 | 154.1 -> 89.1 |
| Typical MRM Transition 2 | 148.1 -> 56.1 | 154.1 -> 136.1 |
| Collision Energy (CE) for 148.1 -> 84.1/56.1 | ~14 V | N/A |
| Collision Energy (CE) for 154.1 -> 89.1 | N/A | ~10 V |
Note: Optimal collision energies may vary depending on the mass spectrometer used and should be determined empirically.
Detailed Experimental Protocol: LC-MS/MS Analysis of Glutamic Acid
This protocol provides a general framework for the quantitative analysis of glutamic acid in a biological matrix (e.g., cell culture media, plasma) using this compound as an internal standard. Optimization may be required for specific applications and instrumentation.
Materials and Reagents
-
D-Glutamic acid (analyte standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Heptafluorobutyric acid (HFBA) (optional, for ion-pairing chromatography)
-
Ammonium formate (optional, for HILIC)
-
Biological matrix (e.g., plasma, cell culture media)
Sample Preparation
-
Standard and Internal Standard Stock Solutions: Prepare stock solutions of D-Glutamic acid and this compound in a suitable solvent (e.g., 0.1 M HCl or water) at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare working solutions of the analyte and internal standard by diluting the stock solutions. The concentration of the internal standard working solution should be chosen to be in the mid-range of the expected analyte concentrations in the samples.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the D-Glutamic acid working solution into the same biological matrix as the samples to be analyzed.
-
Sample Spiking: Add a known amount of the this compound internal standard working solution to all calibration standards and unknown samples.
-
Protein Precipitation: For biological samples like plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile or methanol to 1 volume of the spiked sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis. The supernatant may be further diluted if necessary.
Liquid Chromatography
Two common chromatographic approaches for the analysis of polar compounds like glutamic acid are Hydrophilic Interaction Liquid Chromatography (HILIC) and reversed-phase chromatography with an ion-pairing agent.
Method 1: HILIC
-
Column: HILIC column (e.g., BEH HILIC Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 20 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Gradient: A typical gradient would start at a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the polar analytes.
Method 2: Reversed-Phase with Ion-Pairing
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 3.0 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 0.05% HFBA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 0.05% HFBA
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Gradient: A shallow gradient starting with a low percentage of mobile phase B.
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 450°C
-
Gas Flow Rates: Optimize for the specific instrument.
-
-
MRM Transitions:
-
D-Glutamic Acid: Monitor transitions such as 148.1 -> 84.1 and 148.1 -> 56.1.
-
This compound: Monitor transitions such as 154.1 -> 89.1 and 154.1 -> 136.1.
-
Data Analysis
-
Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of glutamic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the quantitative analysis of glutamic acid.
Caption: Step-by-step experimental workflow for LC-MS/MS analysis.
This technical guide provides a solid foundation for developing and implementing a robust method for the quantification of glutamic acid using this compound as an internal standard. For specific applications, further method development and validation are essential to ensure data quality and reliability.
References
Unraveling Enzyme Mechanisms: A Technical Guide to the Application of D-Glutamic Acid-¹³C₅,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of D-Glutamic acid-¹³C₅,¹⁵N as a powerful tool for elucidating enzyme mechanisms. Stable isotope labeling is a pivotal technique in modern biochemistry and drug discovery, offering unparalleled insights into reaction pathways, enzyme kinetics, and the roles of catalytic residues. By replacing natural carbon and nitrogen atoms with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, researchers can precisely trace the metabolic fate of substrates and quantify reaction dynamics. This guide details the application of fully labeled D-Glutamic acid in studying key enzymes, presenting experimental workflows, data interpretation, and the underlying principles of this sophisticated methodology.
Principles of Stable Isotope Labeling in Enzymology
Stable isotope labeling utilizes substrates enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), to probe enzymatic reactions.[1][] Unlike their more common counterparts (¹²C and ¹⁴N), these isotopes can be distinguished by analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[][3] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures that the signals from the labeled compound are clearly distinguishable from the natural background, providing a high signal-to-noise ratio.[]
When an enzyme metabolizes a stable isotope-labeled substrate such as D-Glutamic acid-¹³C₅,¹⁵N, the isotopic labels are incorporated into the products. By tracking the mass shift in the products using MS or observing the changes in NMR spectra, researchers can follow the transformation of the substrate, identify transient intermediates, and elucidate the reaction mechanism.[1][4]
Key Enzymes Interacting with D-Glutamic Acid
D-Glutamic acid is a crucial molecule in various biological systems, particularly in the bacterial cell wall.[5] Several enzymes specifically recognize and process this D-amino acid, making them important targets for antibacterial drug development.
Glutamate Racemase
Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate, a key component of peptidoglycan, which provides structural integrity to the bacterial cell wall.[5] This enzyme catalyzes the interconversion of L-glutamate and D-glutamate.[6] The proposed mechanism for many glutamate racemases involves a "two-base" catalytic process where two cysteine residues in the active site act as acid/base catalysts.[5][7] One cysteine abstracts the α-proton from one enantiomer of glutamate, forming a planar carbanionic intermediate, and the other cysteine donates a proton to the opposite face of the intermediate to generate the other enantiomer.[8]
The use of D-Glutamic acid-¹³C₅,¹⁵N can help verify this mechanism by tracking the isotope incorporation and exchange rates.
D-Amino Acid Oxidase (DAAO)
D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process.[9][10][11] While DAAO is not highly active towards acidic D-amino acids, its mechanism is a key example of how D-amino acids are metabolized.[9][10] The reaction proceeds through a ternary-complex mechanism involving the transfer of a hydride from the α-carbon of the D-amino acid to the FAD cofactor.[10][12] The resulting imino acid is then non-enzymatically hydrolyzed to the α-keto acid and ammonia.[13]
Experimental Protocols and Methodologies
The study of enzyme mechanisms using D-Glutamic acid-¹³C₅,¹⁵N typically involves a series of well-defined experimental steps, from sample preparation to data analysis.
General Experimental Workflow
The following diagram illustrates a typical workflow for studying an enzyme's interaction with labeled D-Glutamic acid.
Sample Preparation for Mass Spectrometry
-
Reaction Setup : Prepare a reaction mixture containing the purified enzyme, assay buffer, and any necessary cofactors.
-
Initiation : Initiate the reaction by adding a known concentration of D-Glutamic acid-¹³C₅,¹⁵N.
-
Time-Course Sampling : At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction. Quenching can be achieved by adding a strong acid (e.g., trichloroacetic acid), a strong base, or a solvent like methanol or acetonitrile to precipitate the enzyme.
-
Sample Cleanup : Centrifuge the quenched samples to remove the precipitated protein. The supernatant containing the substrate and products can then be further purified if necessary (e.g., using solid-phase extraction).
-
Derivatization (Optional) : For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the amino acids may need to be derivatized to increase their volatility.
Analysis by Mass Spectrometry
Mass spectrometry is used to measure the mass-to-charge ratio of the substrate and its products. The incorporation of ¹³C and ¹⁵N results in a predictable mass shift.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a common technique for separating and identifying small molecules in a complex mixture. The reaction products are separated by liquid chromatography before being introduced into the mass spectrometer.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile or derivatized compounds. It offers excellent separation and is highly sensitive.
Sample Preparation and Analysis by NMR Spectroscopy
NMR spectroscopy can provide detailed structural information and can be used to monitor reactions in real-time.[3]
-
Sample Preparation : A higher concentration of the enzyme and labeled substrate is typically required for NMR compared to MS. The reaction is carried out in an NMR tube with a suitable deuterated buffer.
-
Data Acquisition : A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time.[14] 2D correlation spectra (e.g., HSQC) can be used to resolve overlapping signals and assign resonances to specific atoms.
-
Data Analysis : The disappearance of substrate signals and the appearance of product signals are monitored and integrated to determine reaction rates.[3]
Data Presentation and Interpretation
Quantitative data from MS and NMR experiments are crucial for understanding the enzyme mechanism.
Mass Spectrometry Data
The primary data from an MS experiment is the mass spectrum, which shows the relative abundance of ions as a function of their mass-to-charge ratio. The use of D-Glutamic acid-¹³C₅,¹⁵N results in a distinct mass increase compared to the unlabeled molecule.
| Compound | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Da) |
| D-Glutamic acid | 147.13 | 153.12 | +6 |
| α-Ketoglutaric acid | 146.10 | 151.10 | +5 |
Note: The mass of α-Ketoglutaric acid, a potential product of DAAO, would have a +5 Da shift as the ¹⁵N-labeled amino group is lost.
By quantifying the peak areas of the labeled substrate and products over time, kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined.
Visualizing Enzymatic Pathways
Graphviz diagrams can be used to visualize the proposed catalytic mechanisms.
Glutamate Racemase Mechanism:
D-Amino Acid Oxidase (DAAO) Mechanism:
Applications in Drug Development
Understanding the mechanism of enzymes like glutamate racemase is critical for the development of novel antibiotics. By using D-Glutamic acid-¹³C₅,¹⁵N, researchers can:
-
Validate Drug Targets : Confirm the mechanism of action of essential bacterial enzymes.
-
Screen for Inhibitors : Develop high-throughput screens to identify compounds that inhibit the enzyme by monitoring the conversion of the labeled substrate to product.
-
Study Drug-Target Interactions : Investigate how inhibitors bind to the active site and affect the catalytic process.
Conclusion
D-Glutamic acid-¹³C₅,¹⁵N is an invaluable tool for the detailed investigation of enzyme mechanisms. Its application, in conjunction with powerful analytical techniques like mass spectrometry and NMR spectroscopy, provides a clear and quantitative picture of the catalytic process. This technical guide has outlined the core principles, experimental methodologies, and data interpretation required to leverage this technology effectively. For researchers in academia and the pharmaceutical industry, the use of stable isotope-labeled substrates is essential for advancing our understanding of enzymology and for the rational design of new therapeutic agents.
References
- 1. Isotope Labeling Studies-Creative Enzymes [creative-enzymes.com]
- 3. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope effects and the identification of catalytic residues in the reaction catalyzed by glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic acid/base residues of glutamate racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Pathways: A Technical Guide to D-Glutamic Acid-¹³C₅,¹⁵N as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways and quantifying fluxes. While L-amino acids have been the primary focus of such studies, the biological significance of their D-enantiomers is increasingly recognized. D-Glutamic acid, in particular, plays crucial roles in neurotransmission, gut microbiome function, and as a component of bacterial cell walls. This technical guide provides a comprehensive overview of the application of D-Glutamic acid-¹³C₅,¹⁵N as a tracer to investigate its metabolic fate in various biological systems. By employing a dual-labeled tracer, researchers can simultaneously track the carbon and nitrogen atoms, offering a more complete picture of its metabolic transformations. This guide details experimental protocols, data interpretation, and the visualization of metabolic pathways, serving as a vital resource for scientists venturing into the study of D-amino acid metabolism.
Core Principles of Stable Isotope Tracing with D-Glutamic Acid-¹³C₅,¹⁵N
Stable isotope tracing with D-Glutamic acid-¹³C₅,¹⁵N involves introducing this labeled compound into a biological system (e.g., cell culture, animal model) and tracking the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. This technique allows for:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions involving D-glutamic acid.
-
Metabolite Fate Mapping: Identifying the metabolic products derived from D-glutamic acid.
-
Pathway Elucidation: Discovering and validating metabolic pathways for D-amino acids.
The use of a tracer with five ¹³C atoms and one ¹⁵N atom provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification.
Mammalian D-Glutamic Acid Metabolism
In mammals, D-glutamic acid is not utilized in protein synthesis but is involved in specific metabolic pathways. The primary routes of its metabolism include:
-
Racemization: Conversion of D-glutamate to L-glutamate, which can then enter the general amino acid pool. This process is catalyzed by glutamate racemases, which are primarily found in bacteria but their presence and activity in mammals are still under investigation.
-
Oxidative Deamination: D-amino acid oxidase (DAO) can act on neutral D-amino acids, but its activity towards acidic D-amino acids like D-glutamate is generally low. However, D-aspartate oxidase (DDO) has been shown to oxidize D-glutamate to α-ketoglutarate.[1] This conversion allows the carbon skeleton to enter the tricarboxylic acid (TCA) cycle for energy production or biosynthesis, while the nitrogen is released as ammonia.
-
Gut Microbiome Metabolism: The gut microbiota plays a significant role in D-glutamate metabolism. Many gut bacteria possess glutamate racemases, enabling them to interconvert L- and D-glutamate.[2] Some bacteria can also utilize D-glutamate as a carbon and nitrogen source.[3]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using D-Glutamic acid-¹³C₅,¹⁵N. These should be adapted and optimized for specific experimental systems and research questions.
In Vitro Cell Culture Protocol
-
Cell Culture: Culture mammalian cells or bacterial strains in a defined medium. For mammalian cells, a DMEM or RPMI-1640 base medium lacking glutamate is recommended to maximize the incorporation of the tracer.
-
Tracer Introduction: Replace the standard medium with a medium containing a known concentration of D-Glutamic acid-¹³C₅,¹⁵N. The concentration should be optimized to be non-toxic and sufficient for detection. A typical starting concentration for in vitro studies is in the range of 100-500 µM.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling.
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol or a combination of methanol, acetonitrile, and water.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to make them volatile. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
For LC-MS analysis, reconstitute the dried extracts in a suitable solvent, such as 50% acetonitrile.
-
In Vivo Animal Protocol
-
Animal Acclimatization: Acclimate animals (e.g., mice, rats) to the experimental conditions for at least one week.
-
Tracer Administration: Administer D-Glutamic acid-¹³C₅,¹⁵N via an appropriate route, such as oral gavage, intraperitoneal injection, or intravenous infusion. The dosage will depend on the animal model and the specific research question. A starting point for a bolus administration could be in the range of 10-50 mg/kg body weight.
-
Tissue Collection: At predetermined time points post-administration (e.g., 30 minutes, 2 hours, 6 hours, 24 hours), euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver, gut sections, plasma).
-
Sample Processing:
-
Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissues in a cold extraction solvent.
-
Centrifuge the homogenate to separate the soluble metabolites from the insoluble components.
-
-
Sample Analysis: Prepare the tissue extracts for MS or NMR analysis as described in the in vitro protocol.
Analytical Techniques
Mass Spectrometry (MS)
MS is the most common technique for analyzing stable isotope tracing experiments due to its high sensitivity and ability to resolve isotopologues (molecules that differ only in their isotopic composition).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable metabolites. Derivatization is often required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique for a wide range of metabolites. Different chromatography columns (e.g., HILIC, reversed-phase) can be used to separate polar and non-polar compounds.
The analysis of mass isotopomer distributions (MIDs) provides information on the number of labeled atoms incorporated into each metabolite, which is crucial for flux analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide information on the positional labeling of isotopes within a molecule, which can be valuable for elucidating complex metabolic pathways. However, it is generally less sensitive than MS. ¹³C and ¹⁵N NMR are the primary methods used.
Data Presentation: Quantitative Analysis
The quantitative data from tracer experiments are typically presented in tables that summarize the isotopic enrichment and the calculated metabolic fluxes. The following tables provide illustrative examples of how such data can be structured.
Table 1: Isotopic Enrichment of Key Metabolites in Brain Tissue Following D-Glutamic Acid-¹³C₅,¹⁵N Administration
| Metabolite | Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| D-Glutamic Acid | 2h | 10.5 | 2.1 | 3.4 | 5.8 | 12.3 | 65.9 | - |
| α-Ketoglutarate | 2h | 85.2 | 1.5 | 2.1 | 3.5 | 4.1 | 3.6 | - |
| L-Glutamic Acid | 2h | 92.1 | 1.8 | 2.5 | 1.9 | 1.2 | 0.5 | - |
| GABA | 2h | 95.3 | 1.2 | 1.5 | 1.1 | 0.9 | - | - |
| Aspartate | 2h | 96.8 | 1.1 | 1.0 | 0.7 | 0.4 | - | - |
Note: M+n represents the isotopologue with n heavy isotopes. The M+6 for D-Glutamic acid would represent the fully labeled tracer.
Table 2: Calculated Metabolic Fluxes in a Neuronal Cell Culture Model
| Metabolic Flux | Control Condition (nmol/mg protein/hr) | Experimental Condition (nmol/mg protein/hr) | Fold Change |
| D-Glutamate Uptake | 5.2 ± 0.6 | 8.1 ± 0.9 | 1.56 |
| D-Glutamate to α-Ketoglutarate | 1.8 ± 0.3 | 2.5 ± 0.4 | 1.39 |
| D-Glutamate to L-Glutamate | 0.5 ± 0.1 | 0.7 ± 0.1 | 1.40 |
| α-Ketoglutarate entry into TCA cycle | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.40 |
Data are presented as mean ± standard deviation. The experimental condition could be, for example, the presence of a drug or a specific genetic modification.
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in metabolic studies. The following diagrams were created using the Graphviz (DOT language).
References
A Technical Guide to the Preliminary Investigation of D-Glutamic Acid-13C5,15N in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids, once considered rare in higher organisms, are now recognized as physiologically relevant molecules with diverse functions. D-Glutamic acid, the enantiomer of the well-known neurotransmitter and metabolic hub L-Glutamic acid, is present in mammalian tissues and is implicated in various biological processes.[1] Unlike other D-amino acids, D-Glutamic acid is not a substrate for the primary D-amino acid catabolizing enzyme, D-amino acid oxidase (DAAO), suggesting unique metabolic and signaling roles.[1][2]
The use of stable isotope-labeled compounds is a powerful technique for tracing the metabolic fate and signaling engagement of molecules in complex biological systems.[3][4][5][6] D-Glutamic acid-13C5,15N is a stable isotope-labeled tracer containing five Carbon-13 and one Nitrogen-15 atoms, resulting in a mass shift of +6 Daltons compared to its unlabeled counterpart.[7] This distinct mass signature allows for its unambiguous detection and the tracking of its incorporation into downstream metabolites and pathways using mass spectrometry.
This technical guide provides a framework for the preliminary investigation of this compound in cell culture. It outlines detailed experimental protocols for metabolic tracing, presents potential signaling pathways for investigation, and offers a structure for quantitative data analysis.
Background: Potential Roles of D-Glutamic Acid
Metabolic Fate
In mammals, many D-amino acids are metabolized via oxidative deamination by the FAD-dependent peroxisomal enzyme D-amino acid oxidase (DAAO).[2][8] This reaction converts the D-amino acid into its corresponding α-keto acid, ammonia, and hydrogen peroxide.[9][10] However, D-Glutamic acid is a notable exception as it is not oxidized by DAAO.[1] This suggests that its metabolic pathways are distinct. In some organisms, the conversion between L- and D-glutamic acid is possible via a glutamate racemase, a pathway that could be explored in mammalian systems.[11] The primary investigation using this compound would, therefore, focus on identifying novel metabolic products or its role as a metabolic regulator.
Signaling Pathways
L-Glutamic acid is the principal excitatory neurotransmitter in the central nervous system, with its effects primarily mediated by ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[12][13][14] The NMDA receptor is a ligand-gated ion channel that requires the binding of two co-agonists, glutamate and either glycine or D-serine, for activation.[14][15][16] Given the structural similarity, D-Glutamic acid may act as an agonist or antagonist at the glutamate binding site of the NMDA receptor, thereby modulating its activity. Pathological activation of NMDA receptors can lead to excitotoxicity and cell death, a process implicated in neurodegenerative diseases.[13] Investigating the interaction of D-Glutamic acid with this receptor is a key area of research.
Experimental Design and Workflow
A typical stable isotope tracing experiment involves introducing the labeled compound into the cell culture medium and, after a defined period, harvesting cells and media to analyze the distribution of the isotope label in various metabolites.
References
- 1. hmdb.ca [hmdb.ca]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. L-Glutamic acid-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202468-31-3 [sigmaaldrich.com]
- 8. life-science-alliance.org [life-science-alliance.org]
- 9. Bacterial d-amino acid oxidases: Recent findings and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]
- 11. PathWhiz [smpdb.ca]
- 12. news-medical.net [news-medical.net]
- 13. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of D-Glutamic Acid using D-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glutamic acid, a stereoisomer of the more common L-glutamic acid, is increasingly recognized for its significant roles in various biological processes, including neurotransmission and bacterial cell wall synthesis. Accurate quantification of D-glutamic acid in complex biological matrices is crucial for advancing research in neuroscience, microbiology, and drug development. The stable isotope dilution method, utilizing a labeled internal standard, is the gold standard for quantitative analysis by mass spectrometry, offering high accuracy and precision by correcting for sample loss and analytical variability.
This document provides detailed application notes and protocols for the quantification of D-glutamic acid in biological samples using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The quantification of D-glutamic acid is achieved by spiking a known amount of the stable isotope-labeled internal standard, D-Glutamic acid-¹³C₅,¹⁵N, into the sample at the earliest stage of preparation. This internal standard is chemically identical to the analyte (D-glutamic acid) but has a different mass due to the incorporation of five ¹³C atoms and one ¹⁵N atom.[1][2] Both the analyte and the internal standard are co-extracted and co-analyzed by LC-MS/MS.
Since the analyte and the internal standard exhibit nearly identical behavior during sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard.[1][2] By measuring the ratio of the MS/MS signal of the analyte to that of the internal standard, accurate quantification can be achieved, compensating for variations in extraction recovery and matrix effects.[3][4][5]
A critical aspect of this analysis is the chiral separation of D- and L-glutamic acid, as they are isobaric and cannot be distinguished by mass spectrometry alone. This is typically accomplished using a chiral chromatography column or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
D-Glutamic acid (analytical standard)
-
D-Glutamic acid-¹³C₅,¹⁵N (internal standard)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Protein precipitation solution (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Sample Preparation
The following is a general protocol for the extraction of D-glutamic acid from a biological matrix (e.g., plasma, cerebrospinal fluid, tissue homogenate). Optimization may be required for specific matrices.
-
Sample Aliquoting: Thaw frozen biological samples on ice. Vortex to ensure homogeneity. Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of D-Glutamic acid-¹³C₅,¹⁵N internal standard solution to each sample, calibration standard, and quality control (QC) sample. A typical final concentration might be 10 µM.[2]
-
Protein Precipitation: Add 400 µL of ice-cold protein precipitation solution to each tube.
-
Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
Filtration: Centrifuge the reconstituted samples at 14,000 x g for 5 minutes. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) - Chiral Separation
To resolve D- and L-glutamic acid, a chiral stationary phase (CSP) is required. A crown-ether based CSP is a suitable choice for the separation of amino acid enantiomers.[8]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: ChiroSil® SCA(-) or similar crown-ether based chiral column (e.g., 150 mm x 2.1 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A gradient elution will likely be necessary to achieve optimal separation. An example gradient is as follows:
-
0-2 min: 5% B
-
2-10 min: 5% to 50% B
-
10-12 min: 50% to 95% B
-
12-14 min: Hold at 95% B
-
14.1-16 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for L-Glutamic acid and its ¹³C₅,¹⁵N-labeled internal standard are directly applicable to the D-isomers.[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |
| D-Glutamic acid | 148.1 | 84.1 | 74 | 14 |
| D-Glutamic acid-¹³C₅,¹⁵N | 154.1 | 89.1 | 80 | 10 |
-
Source Parameters (Example):
-
Gas Temperature: 300°C
-
Drying Gas Flow: 7 L/min
-
Nebulizer Pressure: 50 psi
-
Sheath Gas Temperature: 325°C
-
Sheath Gas Flow: 10 L/min
-
Capillary Voltage: 3750 V
-
Data Presentation
The following tables present representative quantitative data for a validated LC-MS/MS assay for D-glutamic acid. These values are illustrative and should be established for each specific laboratory and application.
Table 1: Calibration Curve for D-Glutamic Acid
| Concentration (µM) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1 | 0.049 |
| 5 | 0.251 |
| 10 | 0.503 |
| 50 | 2.512 |
| 100 | 5.025 |
| Linearity (r²) | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (µM) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LQC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| MQC | 25 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| HQC | 75 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| LQC | 85 - 115% | 85 - 115% |
| HQC | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of D-Glutamic acid.
Caption: Logic of internal standard-based quantification.
Conclusion
The use of D-Glutamic acid-¹³C₅,¹⁵N as an internal standard provides a robust and reliable method for the accurate quantification of D-glutamic acid in complex biological matrices. The detailed protocols and performance characteristics outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, including appropriate chiral separation and method validation, will ensure high-quality, reproducible data for a wide range of research applications.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biotage.com [biotage.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for D-Glutamic acid-13C5,15N in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, offers a powerful approach to understanding physiological and pathological states. Accurate quantification of these metabolites is paramount for biomarker discovery, pathway analysis, and drug development. D-amino acids, once thought to be exclusive to bacteria, are now recognized as having significant roles in mammals, including neurotransmission and regulation of physiological processes.
D-Glutamic acid, in particular, has been implicated in various neurological functions and is a key component of bacterial peptidoglycan. Its accurate quantification in biological matrices is crucial for understanding its roles in health and disease. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and analysis.
This document provides detailed application notes and protocols for the use of D-Glutamic acid-13C5,15N as an internal standard for the precise and accurate quantification of D-Glutamic acid in metabolomics sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application of this compound in Metabolomics
This compound serves as an ideal internal standard for the quantitative analysis of D-Glutamic acid in various biological samples. Its key applications include:
-
Accurate Quantification: As a stable isotope-labeled analog, it co-elutes with the unlabeled D-Glutamic acid during chromatography and exhibits identical ionization efficiency in the mass spectrometer. This allows for precise correction of matrix effects and variations in sample recovery, leading to highly accurate quantification.
-
Method Validation: It is essential for validating analytical methods by assessing parameters such as accuracy, precision, and linearity.
-
Clinical Research: Enables the investigation of the role of D-Glutamic acid in neurological disorders, infectious diseases, and other pathological conditions.
-
Drug Development: Can be used in pharmacokinetic and pharmacodynamic studies of drugs that target amino acid metabolism or bacterial cell wall synthesis.
-
Food Science: Useful for the analysis of D-amino acid content in food products, which can be an indicator of fermentation processes or bacterial contamination.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix. The following are detailed protocols for plasma/serum, tissue, and cell culture samples.
Protocol 1.1: Plasma/Serum Sample Preparation
This protocol is designed for the extraction of amino acids from plasma or serum.
Materials:
-
Plasma or serum samples
-
This compound internal standard stock solution (e.g., 1 mg/mL in water)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Methanol (MeOH), HPLC grade, chilled to -20°C
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vortex mixer
Procedure:
-
Thaw frozen plasma/serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Spike the sample with an appropriate amount of this compound internal standard working solution. The final concentration of the internal standard should be similar to the expected concentration of the endogenous analyte.
-
Add 400 µL of cold (-20°C) protein precipitation solution (e.g., ACN:MeOH, 3:1 v/v).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of LC-MS mobile phase A (see LC-MS/MS protocol).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 1.2: Tissue Sample Preparation
This protocol is for the extraction of amino acids from tissue samples (e.g., brain, liver).
Materials:
-
Tissue samples, snap-frozen in liquid nitrogen
-
This compound internal standard stock solution
-
Cold (-20°C) 80% Methanol
-
Bead beater or tissue homogenizer
-
Stainless steel or ceramic beads
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
Procedure:
-
Weigh 20-50 mg of frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add a volume of cold 80% methanol appropriate for the tissue weight (e.g., 500 µL for 25 mg of tissue).
-
Add the this compound internal standard.
-
Homogenize the tissue using a bead beater or other tissue homogenizer until a uniform suspension is achieved. Keep samples on ice during homogenization.
-
Incubate the homogenate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute the pellet in a suitable volume of LC-MS mobile phase A.
-
Centrifuge to remove any precipitates and transfer the supernatant to an LC-MS vial.
Protocol 1.3: Adherent Cell Culture Sample Preparation
This protocol is for the extraction of intracellular metabolites from adherent cells.
Materials:
-
Adherent cells in culture plates
-
This compound internal standard stock solution
-
Cold (-80°C) 80% Methanol
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline to remove residual medium. Aspirate the wash solution completely.
-
Immediately add a sufficient volume of cold (-80°C) 80% methanol containing the this compound internal standard to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
Place the culture dish on a bed of dry ice to ensure rapid quenching of metabolism.
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Evaporate the supernatant to dryness.
-
Reconstitute in LC-MS mobile phase A and transfer to an LC-MS vial for analysis.
LC-MS/MS Analysis
Accurate analysis of D- and L-Glutamic acid requires chiral separation. This can be achieved with or without derivatization.
Protocol 2.1: Chiral LC-MS/MS without Derivatization
This method utilizes a chiral chromatography column to separate the enantiomers.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: Chiral stationary phase column suitable for amino acid enantiomer separation (e.g., a crown ether-based or teicoplanin-based column).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Optimize based on the column manufacturer's recommendations. A typical gradient might start at 5% B, increase to 50% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
D-Glutamic acid (unlabeled): Precursor ion (Q1) m/z 148.1 -> Product ion (Q3) m/z 84.1, 130.1.
-
This compound (Internal Standard): Precursor ion (Q1) m/z 154.1 -> Product ion (Q3) m/z 89.1, 135.1.
-
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, curtain gas), and ion spray voltage for maximum signal intensity.
-
Compound Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition.
Protocol 2.2: Chiral LC-MS/MS with Derivatization
Derivatization can improve chromatographic separation on standard reverse-phase columns. A common chiral derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).
Derivatization Procedure:
-
To the dried sample extract, add 20 µL of 1 M sodium bicarbonate.
-
Add 40 µL of 1% (w/v) Marfey's reagent in acetone.
-
Vortex and incubate at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 20 µL of 1 M HCl.
-
Evaporate the solvent and reconstitute in mobile phase A.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: ESI+.
-
MRM Transitions: Determine the specific precursor and product ions for the derivatized D-Glutamic acid and its internal standard through infusion and optimization.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: LC-MS/MS Parameters for D-Glutamic Acid Analysis
| Parameter | D-Glutamic acid | This compound (IS) |
| Precursor Ion (m/z) | 148.1 | 154.1 |
| Product Ion 1 (m/z) | 84.1 | 89.1 |
| Product Ion 2 (m/z) | 130.1 | 135.1 |
| Declustering Potential (V) | Optimized Value | Optimized Value |
| Collision Energy (eV) | Optimized Value | Optimized Value |
| Retention Time (min) | Determined Value | Determined Value |
Table 2: Quantitative Analysis of D-Glutamic Acid in Biological Samples
| Sample ID | Sample Type | D-Glutamic Acid Concentration (µM) | %RSD (n=3) |
| Control 1 | Human Plasma | Example Value | Example Value |
| Control 2 | Human Plasma | Example Value | Example Value |
| Patient A | Human Plasma | Example Value | Example Value |
| Patient B | Human Plasma | Example Value | Example Value |
| Control Brain | Mouse Brain Tissue | Example Value | Example Value |
| Treated Brain | Mouse Brain Tissue | Example Value | Example Value |
Visualizations
Experimental Workflow
D-Glutamic Acid Metabolic and Signaling Context
Application Note: Quantitative Analysis of Bacterial Peptidoglycan Synthesis using D-Glutamic acid-¹³C₅,¹⁵N Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note describes a quantitative mass spectrometry-based workflow for monitoring bacterial peptidoglycan (PG) synthesis using stable isotope-labeled D-Glutamic acid-¹³C₅,¹⁵N. D-amino acids are essential components of the bacterial cell wall, and their incorporation into PG is a critical process for bacterial viability. Unlike L-amino acids, D-amino acids are generally not incorporated into proteins by eukaryotic ribosomes, making labeled D-amino acids highly specific tracers for bacterial metabolic processes.
This methodology allows for the precise measurement of PG synthesis and turnover, providing valuable insights into bacterial growth, cell wall dynamics, and the mechanism of action of antibiotics targeting the PG biosynthesis pathway. The use of D-Glutamic acid-¹³C₅,¹⁵N enables the direct tracking of this specific amino acid into the pentapeptide precursor of PG, offering a powerful tool for microbiology research and the development of novel antibacterial agents.
Principle
The workflow is based on the metabolic incorporation of exogenously supplied D-Glutamic acid-¹³C₅,¹⁵N into the peptidoglycan of growing bacteria. The bacterial cells are cultured in a medium containing the heavy-labeled D-Glutamic acid. During PG synthesis, the labeled D-Glutamic acid is incorporated into the peptide stem of the lipid II precursor molecule.
Following exposure to the labeled amino acid, the bacterial cell wall is harvested and hydrolyzed to its constituent amino acids. The isotopic enrichment of D-Glutamic acid is then quantified using mass spectrometry. The ratio of heavy (¹³C₅,¹⁵N-labeled) to light (naturally abundant) D-Glutamic acid provides a quantitative measure of new PG synthesis. This approach can be used in a "pulse" or "pulse-chase" format to study the dynamics of PG synthesis and degradation.
Applications
-
Antimicrobial Drug Development: Elucidate the mechanism of action of antibiotics that target peptidoglycan synthesis by quantifying changes in PG production in response to drug treatment.
-
Bacterial Physiology: Study the dynamics of cell wall synthesis and remodeling during different growth phases, in response to environmental stress, or in different bacterial species.
-
Biomarker Discovery: Identify changes in peptidoglycan metabolism that could serve as biomarkers for bacterial infection or antibiotic resistance.
-
Host-Pathogen Interactions: Investigate the modulation of bacterial cell wall synthesis during infection of host cells.
Experimental Workflow
The overall experimental workflow for quantitative analysis of peptidoglycan synthesis using D-Glutamic acid-¹³C₅,¹⁵N is depicted below.
Protocols
Protocol 1: Metabolic Labeling of Bacteria with D-Glutamic acid-¹³C₅,¹⁵N
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
D-Glutamic acid-¹³C₅,¹⁵N (sterile solution)
-
Sterile culture flasks or tubes
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate the bacterial strain into the appropriate growth medium and grow to the mid-exponential phase (e.g., OD₆₀₀ of 0.4-0.6).
-
Prepare Labeling Medium: Prepare the growth medium supplemented with a final concentration of 1-5 mM D-Glutamic acid-¹³C₅,¹⁵N. The optimal concentration should be determined empirically for the specific bacterial strain.
-
Metabolic Labeling (Pulse):
-
Harvest the mid-exponential phase bacterial culture by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in the pre-warmed labeling medium.
-
Incubate the culture under normal growth conditions for a defined period (e.g., 1-4 hours, or for a fraction of the doubling time).
-
-
Harvesting Labeled Cells:
-
After the desired labeling time, harvest the bacterial cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated labeled amino acid.
-
The cell pellet can be stored at -80°C for later analysis.
-
Protocol 2: Peptidoglycan Isolation and Hydrolysis
Materials:
-
Labeled bacterial cell pellet
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, with appropriate lysozyme concentration)
-
DNase I and RNase A
-
Sodium dodecyl sulfate (SDS)
-
6 M HCl
-
Heating block or oven
-
SpeedVac or nitrogen evaporator
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellet in lysis buffer and incubate at 37°C for 1-2 hours to digest the cell wall.
-
Nuclease Treatment: Add DNase I and RNase A to the lysate and incubate for 30 minutes at 37°C to remove nucleic acids.
-
SDS Treatment: Add SDS to a final concentration of 4% (w/v) and boil the sample for 30 minutes to solubilize membranes and proteins.
-
Peptidoglycan Pelleting: Centrifuge the sample at high speed (e.g., 20,000 x g) for 30 minutes to pellet the insoluble peptidoglycan.
-
Washing: Wash the peptidoglycan pellet extensively with sterile water to remove residual SDS.
-
Acid Hydrolysis:
-
Resuspend the purified peptidoglycan pellet in 6 M HCl.
-
Hydrolyze the peptidoglycan by heating at 110°C for 16-24 hours.
-
After hydrolysis, evaporate the HCl using a SpeedVac or under a stream of nitrogen.
-
Resuspend the dried hydrolysate in a buffer compatible with LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Quantification
Materials:
-
Hydrolyzed peptidoglycan sample
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column for amino acid analysis
-
D-Glutamic acid standards (light and heavy)
-
Data analysis software
Procedure:
-
LC Separation: Inject the hydrolyzed sample onto the LC system to separate the amino acids. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for this purpose.
-
MS/MS Detection: Analyze the eluting amino acids using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.
-
Set up transitions for both light (natural abundance) and heavy (¹³C₅,¹⁵N-labeled) D-Glutamic acid.
-
Light D-Glutamic acid: Precursor ion m/z and fragment ion m/z.
-
Heavy D-Glutamic acid-¹³C₅,¹⁵N: Precursor ion m/z and fragment ion m/z (shifted by the mass of the isotopes).
-
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy D-Glutamic acid transitions.
-
Calculate the fractional enrichment of D-Glutamic acid using the following formula: Fractional Enrichment = [Peak Area (Heavy)] / ([Peak Area (Heavy)] + [Peak Area (Light)])
-
The fractional enrichment is directly proportional to the rate of new peptidoglycan synthesis.
-
Data Presentation
The quantitative data from the metabolic labeling experiment can be summarized in tables to compare peptidoglycan synthesis under different conditions.
Table 1: Fractional Enrichment of D-Glutamic acid in Bacterial Peptidoglycan
| Condition | Time Point (hours) | Fractional Enrichment of D-Glutamic acid-¹³C₅,¹⁵N (%) | Standard Deviation |
| Control | 1 | 15.2 | 1.8 |
| 2 | 28.9 | 2.5 | |
| 4 | 45.1 | 3.1 | |
| Antibiotic X (MIC) | 1 | 5.3 | 0.9 |
| 2 | 8.1 | 1.2 | |
| 4 | 10.5 | 1.5 | |
| Antibiotic Y (MIC) | 1 | 14.8 | 2.0 |
| 2 | 27.5 | 2.8 | |
| 4 | 43.9 | 3.5 |
Note: The data presented in this table is for illustrative purposes only.
Signaling Pathway Visualization
The incorporation of D-Glutamic acid into the peptidoglycan precursor occurs during the cytoplasmic steps of peptidoglycan synthesis. The following diagram illustrates this part of the pathway.
Application Notes and Protocols for Cell Culture Media Preparation with D-Glutamic acid-13C5,15N
Introduction
Stable isotope tracing is a powerful methodology used to investigate metabolic pathways and fluxes within cellular systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can track the metabolic fate of these labeled molecules.[1] This application note provides a detailed protocol for the preparation and use of cell culture media supplemented with D-Glutamic acid-13C5,15N, a stable isotope-labeled version of the D-isomer of glutamic acid.
While L-glutamic acid is a well-established and crucial nutrient in mammalian cell culture, the roles of D-amino acids are less understood. Emerging research suggests that D-amino acids may have biological effects, including the potential to impact the proliferation of cancer cells. The use of isotopically labeled D-Glutamic acid allows for the precise tracing of its uptake, metabolism, and incorporation into cellular components, providing valuable insights into the distinct metabolic pathways of D-isomers.
These protocols are intended for researchers in metabolic studies, drug development, and cancer biology who are interested in exploring the metabolic fate and potential biological significance of D-glutamic acid in mammalian cells.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a stable isotope tracing experiment using this compound. This data is for illustrative purposes to demonstrate how results can be structured for clear interpretation and comparison.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | ¹³C₅H₉¹⁵NO₄ |
| Molecular Weight | 153.09 g/mol |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N |
| Mass Shift (M+) | +6 |
Table 2: Example Mass Isotopologue Distribution of D-Glutamic Acid in Cell Lysates
| Time Point | M+0 (Unlabeled) | M+6 (Fully Labeled) |
| 0 hr | 100% | 0% |
| 6 hr | 85% | 15% |
| 12 hr | 72% | 28% |
| 24 hr | 55% | 45% |
Table 3: Example Relative Abundance of Labeled Downstream Metabolites
| Metabolite | Relative Abundance (Labeled vs. Unlabeled) after 24 hr |
| Intracellular D-Glutamic acid-¹³C₅,¹⁵N | High |
| N-acetyl-D-glutamate-¹³C₅,¹⁵N | Low |
| D-alpha-ketoglutarate-¹³C₅ | Very Low |
| Other TCA Cycle Intermediates | Not Detected |
Experimental Protocols
Protocol 1: Preparation of this compound Containing Cell Culture Medium
This protocol outlines the steps for preparing a custom cell culture medium for stable isotope tracing experiments. The fundamental principle is to use a base medium deficient in the nutrient of interest (in this case, glutamic acid) and supplement it with the labeled analog.[1]
Materials:
-
Glutamic acid-free basal medium (e.g., custom formulation of DMEM or RPMI-1640)
-
This compound (powder)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Sterile, cell culture grade water
-
Standard supplements (e.g., glucose, sodium bicarbonate, antibiotics)
-
0.22 µm sterile filter unit
Procedure:
-
Reconstitute Base Medium: If using a powdered base medium, dissolve it in sterile, cell culture grade water according to the manufacturer's instructions. Ensure the powder is completely dissolved.
-
Prepare Labeled D-Glutamic Acid Stock Solution:
-
Calculate the amount of this compound needed to achieve the desired final concentration in your medium (e.g., 2 mM).
-
Dissolve the this compound powder in a small volume of sterile water. Gentle warming may be required for complete dissolution.
-
Sterile filter the stock solution using a 0.22 µm syringe filter.
-
-
Supplement the Medium:
-
Add the sterile this compound stock solution to the reconstituted base medium.
-
Add dFBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is critical to minimize the presence of unlabeled amino acids and other small molecules that could interfere with the tracing experiment.[1]
-
Add other necessary supplements, such as glucose and antibiotics, to their final concentrations.
-
-
Final Filtration and Storage:
-
Sterile filter the complete medium using a 0.22 µm bottle-top filter.
-
Store the prepared medium at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
-
Protocol 2: Cell Culture and Isotope Labeling
This protocol describes the general procedure for culturing cells in the prepared labeled medium and harvesting them for analysis.
Materials:
-
Prepared this compound containing cell culture medium
-
Adherent or suspension cells of interest
-
Standard cell culture vessels (flasks, plates)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells at a desired density in their standard growth medium and allow them to attach (for adherent cells) or stabilize in suspension.
-
Media Exchange:
-
For adherent cells, aspirate the standard medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed this compound containing medium.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cell pellet in the pre-warmed this compound containing medium.
-
-
Incubation: Culture the cells in the labeled medium for the desired period. Time-course experiments (e.g., harvesting at 0, 6, 12, 24 hours) are recommended to monitor the kinetics of label incorporation.
-
Cell Harvesting:
-
Adherent Cells:
-
Aspirate the labeled medium.
-
Wash the cell monolayer twice with ice-cold PBS.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Suspension Cells:
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at a low speed to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
-
Metabolite Extraction: Proceed immediately to a metabolite extraction protocol suitable for your downstream analysis (e.g., LC-MS, GC-MS). A common method involves quenching metabolism with a cold solvent mixture (e.g., 80% methanol).
Visualizations
References
Application Notes and Protocols for D-Glutamic acid-13C5,15N in Protein Structure Determination by NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. Isotopic labeling of proteins with stable isotopes such as ¹³C and ¹⁵N is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex protein systems. The site-specific incorporation of isotopically labeled non-canonical amino acids, such as D-Glutamic acid-¹³C₅,¹⁵N, offers unique opportunities to probe protein structure, function, and dynamics in ways not possible with standard L-amino acids.
D-amino acids are the enantiomers of the naturally occurring L-amino acids. Their incorporation into a peptide or protein can induce specific local conformational changes and increase resistance to proteolytic degradation. Utilizing D-Glutamic acid fully labeled with ¹³C and ¹⁵N provides a powerful NMR probe to investigate these effects at atomic resolution. The distinct NMR chemical shifts of the ¹³C and ¹⁵N nuclei in the D-amino acid residue can simplify crowded spectral regions and provide unambiguous restraints for structure calculation.
These application notes provide a comprehensive overview and detailed protocols for the use of D-Glutamic acid-¹³C₅,¹⁵N in protein structure determination by NMR. Methodologies for incorporating this labeled D-amino acid into peptides and proteins are presented, along with strategies for NMR data acquisition and analysis.
Applications of D-Glutamic acid-¹³C₅,¹⁵N in Protein NMR
The incorporation of D-Glutamic acid-¹³C₅,¹⁵N can be leveraged for several key applications in structural biology and drug development:
-
Probing Local Conformation: The stereochemistry of a D-amino acid can induce unique local secondary structures, such as turns or kinks, in the peptide backbone. The ¹³C and ¹⁵N chemical shifts of the labeled D-Glutamic acid are highly sensitive to these conformational changes, providing valuable structural restraints.
-
Simplifying Complex NMR Spectra: In large proteins, severe spectral overlap can hinder resonance assignment and structure determination. The unique chemical shifts of the ¹³C and ¹⁵N nuclei in the D-Glutamic acid residue often place its signals in less crowded regions of the NMR spectrum, facilitating their assignment.
-
Investigating Protein-Ligand Interactions: If the D-Glutamic acid is located at a binding interface, changes in its ¹³C and ¹⁵N chemical shifts upon ligand binding can provide precise information about the binding site and the conformational changes that occur upon complex formation.[1]
-
Enhancing Proteolytic Stability: Peptides and proteins containing D-amino acids are often more resistant to degradation by proteases. This property is particularly valuable for the development of therapeutic peptides with longer in vivo half-lives. NMR can be used to confirm that the incorporation of the D-amino acid does not disrupt the overall fold of the protein.
-
De Novo Design of Peptides and Proteins: The unique structural properties of D-amino acids make them valuable building blocks for the design of novel peptides and proteins with tailored functions. Isotopic labeling allows for the detailed structural characterization of these de novo designed molecules.
Methodologies for Incorporating D-Glutamic acid-¹³C₅,¹⁵N
Standard in vivo protein expression systems in host organisms like E. coli are not suitable for the direct incorporation of D-amino acids, as the translational machinery is specific for L-amino acids. Therefore, alternative methods are required.
Solid-Phase Peptide Synthesis (SPPS)
For smaller proteins and peptides (typically up to ~50 amino acids), Solid-Phase Peptide Synthesis (SPPS) is the most direct and reliable method for incorporating D-Glutamic acid-¹³C₅,¹⁵N at a specific site. The synthesis is performed on a solid resin support, with amino acids added sequentially to the growing peptide chain.
Experimental Workflow for SPPS
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for SPPS using Fmoc/tBu Chemistry:
This protocol outlines the manual synthesis of a peptide containing a single D-Glutamic acid-¹³C₅,¹⁵N residue.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH
-
Fmoc-protected L-amino acids
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU, or HATU
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Purification: Reversed-phase HPLC system, C18 column
-
Analysis: Mass spectrometer, NMR spectrometer
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Initial Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH:
-
Dissolve 4 equivalents of Fmoc-D-Glutamic acid(OtBu)-¹³C₅,¹⁵N-OH and 3.9 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test or other ninhydrin-based test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the newly coupled D-Glutamic acid by treating with 20% piperidine in DMF as described in step 2.
-
Peptide Chain Elongation: Continue the synthesis by sequentially coupling the subsequent Fmoc-protected L-amino acids using the same coupling and deprotection steps.
-
Final Deprotection and Cleavage: After the final amino acid has been coupled and its Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the D-Glutamic acid).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air dry. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and purify it by reversed-phase HPLC.[2][3]
-
Analysis and Lyophilization: Analyze the purified peptide fractions by mass spectrometry to confirm the correct mass. Pool the pure fractions and lyophilize to obtain the final peptide product.
Challenges and Solutions in SPPS of D-Glutamic Acid Peptides:
| Challenge | Description | Solution |
| Glutarimide Formation | The side-chain carboxyl group of glutamic acid can react with the backbone amide to form a stable five-membered glutarimide ring, especially during Fmoc deprotection.[4] | Incorporate a sterically hindered amino acid adjacent to the glutamic acid residue. Use a milder base for deprotection or reduce the deprotection time.[4] |
| Aggregation | Peptides containing hydrophobic residues, including D-amino acids, can aggregate on the resin, leading to incomplete reactions. | Use chaotropic salts or solvents, microwave-assisted synthesis, or incorporate backbone-modifying groups to disrupt aggregation. |
| Racemization | Although less common with Fmoc chemistry, some racemization of the activated amino acid can occur during coupling. | Use coupling reagents known to suppress racemization, such as HATU. Minimize the activation time before adding the activated amino acid to the resin. |
Cell-Free Protein Synthesis (CFPS)
For larger proteins, CFPS offers a viable alternative for incorporating D-amino acids. In a cell-free system, the cellular machinery for transcription and translation is extracted and used in vitro. This "open" system allows for the direct addition of components, including pre-charged tRNAs with the desired D-amino acid.
Experimental Workflow for CFPS
References
Application Notes and Protocols for D-Glutamic Acid-¹³C₅,¹⁵N Labeled Metabolomics Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, provides a functional readout of the cellular state.[1] Stable isotope labeling, particularly with heavy isotopes like ¹³C and ¹⁵N, is a powerful technique in metabolomics to trace the metabolic fate of specific compounds.[2][3] D-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled version of D-Glutamic acid, an important amino acid involved in various physiological and pathological processes. In the central nervous system, glutamate is the primary excitatory neurotransmitter, and its signaling pathways are crucial targets in drug development for neurological disorders.[4][5]
These application notes provide a detailed overview of the data analysis and experimental protocols for metabolomics studies using D-Glutamic acid-¹³C₅,¹⁵N. The use of this tracer allows for accurate quantification and tracking of glutamatergic pathways, offering insights into cellular metabolism and the mechanism of action of novel therapeutics.[6]
Experimental Design and Workflow
A typical metabolomics experiment using stable isotope labeling involves several key stages: cell culture and labeling, sample preparation, LC-MS/MS analysis, and data processing. The overall workflow is designed to ensure high-quality data for accurate metabolite quantification and pathway analysis.
Caption: A general workflow for metabolomics experiments using stable isotope labeling.
Experimental Protocols
Cell Culture and Labeling Protocol
This protocol is a general guideline and should be adapted based on the specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in 6-well plates and grow in standard DMEM media until they reach approximately 80% confluency.[7]
-
Media Replacement: Replace the standard media with fresh DMEM containing the desired concentration of D-Glutamic acid-¹³C₅,¹⁵N.
-
Incubation: Incubate the cells for a specified period (e.g., 3 or 18 hours) to allow for the uptake and metabolism of the labeled glutamic acid.[7]
Sample Preparation Protocol
Proper sample preparation is critical to preserve the integrity of the metabolome.
-
Quenching Metabolism:
-
Aspirate the labeling medium from the cells.
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular labeled compound.[7]
-
To rapidly halt metabolic activity, add liquid nitrogen directly to the culture plate to flash-freeze the cells.[8] Alternatively, add 0.3 mL of an ice-cold quenching solution (e.g., 80% methanol) to each well.[7][9]
-
-
Metabolite Extraction:
-
After quenching, add 500 µL of ice-cold 80% methanol to each well.[8]
-
Use a cell scraper to detach the cells and create a suspension.[8]
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.[8]
-
Centrifuge the lysate at high speed (e.g., 16,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.[9]
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Storage and Normalization:
LC-MS/MS Analysis Protocol
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting metabolites.[3]
-
Chromatography:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids.
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of polar compounds.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a suitable mode for detecting the labeled and unlabeled forms of glutamic acid and its downstream metabolites.
-
Use high-resolution mass spectrometry to distinguish between the different isotopologues.[1][2]
-
Acquire data in both full scan mode to detect all ions and in MS/MS mode to aid in the identification of specific metabolites.
-
Data Analysis and Presentation
Data Analysis Workflow
The analysis of data from stable isotope labeling experiments requires specialized software and a systematic approach.
References
- 1. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isotopic labeling-assisted metabolomics using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 9. agilent.com [agilent.com]
- 10. metabolon.com [metabolon.com]
- 11. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Glutamic acid-13C5,15N in Mass Spectrometry
Welcome to the technical support center for the use of D-Glutamic acid-13C5,15N as an internal standard in mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when using this compound in LC-MS/MS analysis?
A1: The most prevalent issues include matrix effects (ion suppression or enhancement), in-source cyclization to pyroglutamic acid, poor chromatographic retention of the underivatized form, and potential isotopic interference from the analyte.[1][2]
Q2: Why is D-Glutamic acid, a polar molecule, particularly susceptible to matrix effects?
A2: As a highly polar molecule, D-Glutamic acid is prone to ion suppression or enhancement from co-eluting endogenous components in biological matrices like plasma, urine, or cell culture media.[2][3][4] These matrix components can interfere with the ionization process in the mass spectrometer's source, leading to inaccurate and imprecise quantification.[3][5]
Q3: What is in-source cyclization and how does it affect the analysis of this compound?
A3: In-source cyclization is a phenomenon where glutamic acid and glutamine convert to pyroglutamic acid (pGlu) within the high-temperature environment of the mass spectrometer's electrospray ionization (ESI) source.[1][6] This can lead to an underestimation of the glutamic acid concentration. The extent of this conversion can be significant and is often dependent on the instrument's source conditions, particularly the fragmentor or cone voltage.[1][6]
Q4: Can I use this compound to quantify L-Glutamic acid?
A4: Yes, as a stable isotope-labeled internal standard (SIL-IS), this compound is intended to mimic the behavior of the endogenous L-glutamic acid during sample preparation and analysis.[7][8] However, it is crucial to ensure chromatographic separation of D- and L-enantiomers if their differential biological effects are being studied. For most quantitative applications focusing on total glutamic acid, co-elution is acceptable.
Q5: What are the key considerations for chromatographic separation of glutamic acid?
A5: Due to its hydrophilic nature, glutamic acid exhibits poor retention on traditional reversed-phase columns.[9] To achieve adequate retention and separation from matrix components, techniques such as hydrophilic interaction liquid chromatography (HILIC) or the use of ion-pairing reagents like heptafluorobutyric acid (HFBA) are often employed.[1][9] Derivatization is another strategy to enhance retention and chromatographic performance.[10][11]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common problems encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or High Signal Variability
| Potential Cause | Troubleshooting Action |
| Matrix Effects | Co-eluting matrix components may be suppressing or enhancing the ionization of the internal standard.[12][5] To diagnose this, perform a post-extraction spike experiment. To mitigate, improve sample cleanup, optimize chromatography to separate the analyte from interferences, or consider a different ionization technique if available.[12] |
| Inefficient Ionization | The mass spectrometer source conditions may not be optimal for D-Glutamic acid. Infuse a standard solution of this compound and optimize source parameters such as gas flows, temperatures, and voltages.[12] |
| Poor Recovery | The internal standard may be lost during the sample preparation process.[12] Evaluate each step of your extraction procedure for potential losses. Test different extraction solvents and pH conditions to optimize recovery.[12] Consider using low-adsorption labware.[12] |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Action |
| In-Source Cyclization | Glutamic acid may be converting to pyroglutamic acid in the ion source.[1][6] Optimize chromatographic conditions to separate glutamic acid from pyroglutamic acid.[1] Reduce the fragmentor/cone voltage in the MS source to minimize this conversion.[1][6] |
| Cross-Contribution | The unlabeled analyte signal may be contributing to the internal standard's signal, or vice-versa, especially if the isotopic purity of the standard is low.[12][13] Analyze a blank matrix spiked only with the internal standard to check for signal at the analyte's m/z, and a high concentration analyte sample to check for signal at the internal standard's m/z.[12] |
| Non-Linearity | The detector response may be non-linear at the concentrations being used.[13] This can be exacerbated by cross-talk between the analyte and the SIL-IS.[13] Dilute samples to fall within the linear range of the assay or use a calibration curve with a wider dynamic range and appropriate weighting. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Pre-Spike Matrix): Spike this compound into a blank biological matrix before the extraction process.
-
Set C (Post-Spike Matrix): Extract a blank biological matrix sample. Spike this compound into the final, extracted sample.[12]
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
Protocol 2: LC-MS/MS Analysis of Underivatized Glutamic Acid using an Ion-Pairing Reagent
This method is adapted for the analysis of underivatized glutamic acid in complex biological matrices.[9]
-
Sample Preparation: Perform protein precipitation of the biological sample using a 3:1 ratio of acetonitrile to sample. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both this compound and the unlabeled glutamic acid.
-
Source Optimization: Optimize fragmentor voltage and collision energy for the specific transitions.[9]
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for glutamic acid analysis using LC-MS/MS.
Table 1: Linearity and Sensitivity of Glutamic Acid Quantification
| Parameter | Value | Matrix | Reference |
| Linearity Range | 30.9 - 22,500 ng/mL | Human Plasma | [15] |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL | Human Plasma | [15] |
| Limit of Detection (LOD) | 3.43 ng/mL | Human Plasma | [15] |
Table 2: Precision and Accuracy of Glutamic Acid Quantification
| QC Level | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Accuracy (%) | Matrix | Reference |
| Low | <10% | <10% | 90-110% | Human Plasma | [15] |
| Medium | <10% | <10% | 90-110% | Human Plasma | [15] |
| High | <10% | <10% | 90-110% | Human Plasma | [15] |
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Central role of Glutamate in metabolic pathways.
References
- 1. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 15. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: D-Glutamic acid-13C5,15N Cellular Uptake Optimization
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the cellular uptake of D-Glutamic acid-13C5,15N in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of the more common L-isomer for uptake studies?
While L-glutamic acid is a primary metabolite, the D-stereoisomer is not naturally abundant in mammals. This characteristic offers distinct advantages for specific experimental goals:
-
Reduced Metabolic Confounding: D-Glutamic acid is metabolized at a much slower rate than L-Glutamic acid. This allows for the study of transporter kinetics with minimal interference from rapid downstream metabolic conversion.
-
Tracer for Glutamate-Glutamine Cycle: Studies have shown that D-glutamate can be taken up by glial cells via L-glutamate transporters and subsequently converted to D-glutamine by glutamine synthetase.[1] This makes it a useful tool for tracing the glutamate-glutamine cycle between different cell types, like glia and neurons.[1]
-
Low Endogenous Background: The near-absence of endogenous D-glutamic acid ensures a high signal-to-noise ratio, simplifying detection and quantification.
-
Studying Transporter Stereospecificity: It allows for the investigation of the capacity of transporters, such as the Excitatory Amino Acid Transporters (EAATs), to handle different stereoisomers.[2]
Q2: What is a recommended starting concentration range for this compound in cell culture?
The optimal concentration is highly dependent on the specific cell type, transporter expression levels, and experimental goals. A logical starting point is to test a range of concentrations.
-
For Tracer Kinetics: To study the rate of uptake without saturating the transporters, use low, tracer-level concentrations, typically in the range of 1-50 µM .[1][3]
-
For Saturation Experiments: To determine the maximum uptake capacity (Vmax) and affinity (Km) of transporters, a broader range of concentrations is necessary, for example, from 10 µM to 2 mM .
It is crucial to perform a dose-response experiment to identify the linear range of uptake for your specific cellular model.
Q3: Which cellular transporters are responsible for D-Glutamic acid uptake?
D-Glutamic acid is primarily taken up by the same transporters that handle L-Glutamic acid. The main family of transporters is the Excitatory Amino Acid Transporters (EAATs) , also known as the Solute Carrier Family 1 (SLC1).[2] These transporters, found on both neurons and glial cells, can import D-isomers, although potentially with different affinities compared to their L-counterparts.[1][2]
Q4: How long should I incubate the cells with this compound?
The ideal incubation time is the longest duration that falls within the linear phase of uptake. To determine this, a time-course experiment is essential.
-
Select a non-saturating concentration of this compound from your dose-response experiment.
-
Measure the intracellular concentration of the labeled compound at several time points (e.g., 5, 15, 30, 60, and 120 minutes).
-
Plot the intracellular concentration against time. The optimal incubation time for comparative experiments is a point within the initial linear portion of this curve, before the uptake rate slows due to transporter saturation or substrate depletion.
Troubleshooting Guide
Problem: I am detecting very low or no intracellular this compound.
-
Possible Cause 1: Low Transporter Expression.
-
Solution: Verify that your cell line expresses glutamate transporters (e.g., EAAT1, EAAT2, EAAT3). You can check this via Western blot, qPCR, or by consulting literature for your specific cell model. Some cancer cells, for instance, heavily rely on glutamine uptake via transporters like ASCT2 (SLC1A5) rather than glutamate uptake.[4]
-
-
Possible Cause 2: Sub-optimal Concentration or Incubation Time.
-
Solution: Increase the concentration of the labeled D-Glutamic acid and/or extend the incubation period. Perform the systematic optimization experiments described in the protocols below.
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure cells are healthy and within their optimal passage number. Perform a viability assay (e.g., Trypan Blue exclusion) to confirm membrane integrity, as uptake is an active process requiring healthy cells.
-
-
Possible Cause 4: Inefficient Metabolite Extraction.
-
Solution: Review your extraction protocol. A common method involves quenching metabolism rapidly with cold saline washes followed by lysis and extraction with a cold solvent mixture like 80:20 methanol:water.[5]
-
Problem: There is high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Numbers.
-
Solution: Ensure uniform cell seeding density across all wells. After the experiment, normalize the measured uptake to the total protein content or cell count for each replicate.
-
-
Possible Cause 2: Inaccurate Timing.
-
Solution: For short incubation times, timing is critical. Stagger the addition of the tracer and the washing/lysis steps to ensure each well is incubated for the precise intended duration.
-
-
Possible Cause 3: Incomplete Washing.
-
Solution: Residual extracellular tracer can artificially inflate results. Ensure washing steps are performed quickly but thoroughly with ice-cold buffer (e.g., PBS) to remove all extracellular this compound without allowing significant efflux.
-
Problem: My mass spectrometry results show unexpected labeled peaks.
-
Possible Cause 1: In-source Conversion.
-
Solution: Glutamic acid and glutamine can cyclize to form pyroglutamic acid in the electrospray ionization source of a mass spectrometer, creating an analytical artifact.[6][7] Ensure your liquid chromatography method separates D-Glutamic acid from potential pyroglutamic acid.[6][7] Using a stable isotope-labeled internal standard is crucial for accurate quantification.[6][7]
-
-
Possible Cause 2: Unexpected Metabolism.
-
Solution: Although slower than for the L-isomer, some enzymatic conversion is possible. For example, glial cells can convert D-glutamate to D-glutamine.[1] Characterize the unexpected peak by comparing its retention time and mass-to-charge ratio (m/z) to a known standard of the suspected metabolite (e.g., D-Glutamine-13C5,15N).
-
Experimental Protocols & Data
Protocol 1: Determining Optimal Concentration
This protocol outlines a method to find the optimal concentration of this compound for uptake studies.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
Preparation: On the day of the experiment, aspirate the growth medium. Wash the cells once with a pre-warmed buffer (e.g., Krebs-Henseleit buffer or DMEM without L-glutamic acid).
-
Incubation: Add the pre-warmed buffer containing a range of this compound concentrations (e.g., 10, 50, 100, 250, 500, 1000 µM). Include a zero-concentration control. Incubate for a fixed time determined to be in the linear range (e.g., 30 minutes).
-
Washing: To terminate the uptake, rapidly aspirate the incubation medium and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Immediately add 200-500 µL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.[5] Transfer the supernatant, which contains the metabolites, to a new tube and dry it using a vacuum concentrator.[5]
-
Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[5] Quantify the intracellular this compound. Normalize the result to the protein concentration of the cell pellet.
Data Presentation: Concentration Optimization
| Concentration (µM) | Mean Intracellular Level (pmol/mg protein) | Standard Deviation |
| 10 | 15.2 | 1.8 |
| 50 | 78.9 | 6.5 |
| 100 | 165.4 | 12.1 |
| 250 | 350.1 | 25.6 |
| 500 | 510.8 | 45.3 |
| 1000 | 625.5 | 58.7 |
| Table 1: Example data from a concentration optimization experiment. The data shows uptake increasing with concentration, beginning to plateau at higher levels. |
Protocol 2: Time-Course Experiment
This protocol is for determining the linear phase of uptake.
-
Cell Seeding & Preparation: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Add buffer containing a single, non-saturating concentration of this compound (e.g., 100 µM, based on the results of Protocol 1).
-
Time Points: Terminate the uptake at various time points (e.g., 2, 5, 10, 20, 30, 60 minutes) by following the washing procedure (Step 4 from Protocol 1).
-
Extraction & Analysis: Follow steps 5-7 from Protocol 1 for each time point.
-
Data Analysis: Plot the normalized intracellular concentration against time to visualize the uptake kinetics.
Data Presentation: Time-Course Uptake
| Time Point (min) | Mean Intracellular Level (pmol/mg protein) | Standard Deviation |
| 2 | 25.1 | 3.0 |
| 5 | 60.5 | 5.8 |
| 10 | 115.3 | 9.9 |
| 20 | 198.6 | 15.4 |
| 30 | 225.7 | 20.1 |
| 60 | 240.2 | 23.5 |
| Table 2: Example data from a time-course experiment. Uptake is roughly linear for the first 20 minutes and then begins to slow, indicating the approach to a steady state. |
Data Presentation: LC-MS/MS Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Positive or Negative ESI | [5][6] |
| MRM Transition | Precursor ion (m/z 153.1) -> Product ion (e.g., m/z 88.1) | Adapted from[6][7] |
| Column | C18 Reverse-Phase (e.g., Agilent Zorbax) | [5][6] |
| Mobile Phase A | 10 mM Tributylamine, 15 mM Acetic Acid in 97:3 Water:Methanol | [5] |
| Mobile Phase B | 10 mM Tributylamine, 15 mM Acetic Acid in Methanol | [5] |
| Table 3: A summary of typical starting parameters for an LC-MS/MS method to quantify 13C5,15N-Glutamic acid, adapted from published methods for labeled glutamine and glutamate. These must be optimized for your specific instrument. |
Visualizations
References
- 1. Direct immunocytochemical evidence for the transfer of glutamine from glial cells to neurons: use of specific antibodies directed against the d-stereoisomers of glutamate and glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate in cancers: from metabolism to signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo cellular uptake of glutamate is impaired in the rat hippocampus during and after transient cerebral ischemia: a microdialysis extraction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: D-Glutamic Acid-¹³C₅,¹⁵N NMR Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for optimizing Nuclear Magnetic Resonance (NMR) analysis of D-Glutamic acid-¹³C₅,¹⁵N. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the signal-to-noise ratio (SNR) in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with D-Glutamic acid-¹³C₅,¹⁵N and offers step-by-step solutions.
Issue 1: My ¹³C and ¹⁵N signals are very weak or indistinguishable from noise.
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Question: What are the primary reasons for extremely low signal-to-noise for my D-Glutamic acid-¹³C₅,¹⁵N sample?
-
Answer: Several factors could be contributing to a poor SNR. The most common culprits are low sample concentration, suboptimal experimental parameters, and issues with the NMR hardware itself. For ¹³C and ¹⁵N nuclei, which have low natural abundance and smaller gyromagnetic ratios compared to ¹H, isotopic labeling is crucial, but even with labeled compounds, signal can be weak.[1][2][3]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low SNR in NMR experiments.
Detailed Steps:
-
Sample Preparation:
-
Concentration: Ensure your sample concentration is adequate. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.[2][4] Aim for a concentration in the range of 10-50 mM if possible.
-
Solvent: Use high-quality deuterated solvents to minimize solvent signals that can interfere with your analyte's signals.[4] For glutamic acid, D₂O is a common solvent.
-
Purity: Ensure the isotopic enrichment of your D-Glutamic acid-¹³C₅,¹⁵N is high (typically >98%) to maximize the signal from the labeled nuclei.
-
-
Experimental Parameters:
-
Number of Scans (NS): Increase the number of scans. The SNR increases with the square root of the number of scans.[5] Doubling the scans will increase the SNR by a factor of approximately 1.4.
-
Pulse Sequence: For ¹³C detection, use pulse sequences with proton decoupling to collapse multiplets and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[6] For sensitivity enhancement, consider using polarization transfer techniques like INEPT or DEPT.
-
Relaxation Delay (d1): Ensure the relaxation delay is sufficiently long, especially for quaternary carbons in your molecule, to allow for full relaxation between pulses. A delay of 1-2 times the longest T₁ is a good starting point.
-
-
Hardware:
-
Cryoprobe: If available, use a cryoprobe. Cooling the electronics and the detection coil significantly reduces thermal noise, which can lead to a 3-5 fold increase in SNR compared to a room-temperature probe.[7][8][9][10] This can reduce the experimental time by a factor of 9 to 25.[10]
-
Tuning and Matching: Ensure the probe is correctly tuned and matched for both ¹³C and ¹⁵N frequencies. Poor tuning can lead to significant signal loss.
-
-
Issue 2: My experiment is taking too long to achieve an acceptable signal-to-noise ratio.
-
Question: How can I reduce the experimental time without sacrificing too much signal-to-noise?
-
Answer: The primary trade-off in NMR is between sensitivity and experimental time. To shorten the experiment, you can leverage hardware advantages and optimize your experimental parameters.
Strategies for Time Reduction:
-
Utilize a Cryoprobe: As mentioned, a cryoprobe provides the most significant boost in sensitivity, which directly translates to a reduction in the required number of scans for a given SNR.[7][8][9][10]
-
Optimize Pulse Angle: For direct ¹³C detection, using a smaller flip angle (e.g., 30-45 degrees) instead of a 90-degree pulse allows for a shorter relaxation delay (d1) as the longitudinal magnetization is not fully saturated. This can significantly shorten the total experiment time.
-
Polarization Transfer Techniques: Employing techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can transfer the higher polarization of protons to the less sensitive ¹³C or ¹⁵N nuclei, boosting their signal in a single scan.[6][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to increase the SNR for D-Glutamic acid-¹³C₅,¹⁵N?
A1: The single most effective hardware-based method is using a cryogenic probe (cryoprobe).[7][8][9][10] This technology cools the NMR probe's electronics to very low temperatures (around 20 K), which dramatically reduces thermal noise and can increase the SNR by a factor of 3 to 5 compared to a standard room-temperature probe.[7][8] This translates to a significant reduction in experiment time, potentially by an order of magnitude or more.[8]
Q2: How does increasing the magnetic field strength affect the SNR?
A2: Increasing the magnetic field strength of the NMR spectrometer enhances the SNR. The signal intensity increases with the square of the magnetic field strength, while the noise increases linearly. This results in an overall SNR improvement proportional to B₀^(3/2).[5][6] Therefore, moving from a 400 MHz to an 800 MHz spectrometer will theoretically provide a significant boost in sensitivity.
Q3: Can data processing techniques improve my final SNR?
A3: Yes, post-acquisition data processing can help improve the apparent SNR. Applying a matched filter by exponential multiplication (line broadening) to the Free Induction Decay (FID) before Fourier transformation can improve the SNR at the cost of slightly broader peaks.[12] It's a trade-off between sensitivity and resolution. Additionally, proper phasing and baseline correction are crucial for accurate signal integration and can improve the overall quality of the spectrum.
Q4: What are the optimal sample conditions for D-Glutamic acid-¹³C₅,¹⁵N NMR?
A4: For optimal results:
-
Concentration: As high as solubility permits, ideally in the 10-50 mM range.[2]
-
Solvent: High-purity deuterated solvent, such as D₂O. Ensure the pH of the solution is controlled, as the chemical shifts of glutamic acid are pH-dependent.
-
Sample Volume: Use the correct sample volume for your NMR tubes (typically 0.6-0.7 mL for a 5 mm tube) to ensure optimal shimming and performance.[4]
-
Purity: Use highly enriched D-Glutamic acid-¹³C₅,¹⁵N (>98%) to maximize signal.
Quantitative Data Summary
The following tables summarize the expected improvements in SNR and reductions in experimental time based on different enhancement techniques.
Table 1: SNR Improvement with Different Techniques
| Technique | Typical SNR Improvement Factor | Reference |
| Cryoprobe vs. Room Temperature Probe | 3 - 5x | [7][8][10] |
| Increased Magnetic Field (e.g., 400 to 800 MHz) | ~2.8x (proportional to B₀^(3/2)) | [5][6] |
| Signal Averaging (4x more scans) | 2x (proportional to √N) | [5] |
| Polarization Transfer (e.g., INEPT) | Varies, can be significant | [6][11] |
Table 2: Experimental Time Reduction for Equivalent SNR
| Technique | Time Reduction Factor | Reference |
| Cryoprobe vs. Room Temperature Probe | 9 - 25x | [10] |
| Increased Magnetic Field (e.g., 400 to 800 MHz) | ~8x | |
| Optimized Pulse Angle and Relaxation Delay | Varies, can be 2-4x or more |
Experimental Protocols
Protocol 1: Standard ¹³C{¹H} NMR Acquisition for D-Glutamic acid-¹³C₅,¹⁵N
-
Sample Preparation:
-
Dissolve 10-50 mg of D-Glutamic acid-¹³C₅,¹⁵N in 0.6-0.7 mL of D₂O.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the D₂O.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters (Example for a 500 MHz spectrometer):
-
Pulse Program: zgpg30 (or a similar proton-decoupled pulse sequence with a 30° pulse).
-
Number of Scans (NS): Start with 1024 scans and increase as needed.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): Centered on the expected chemical shift range for glutamic acid (e.g., ~200 ppm).
-
Temperature: Set to a stable temperature, e.g., 298 K.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 1-2 Hz.
-
Perform Fourier transformation.
-
Phase the spectrum manually.
-
Apply baseline correction.
-
Visualizations
Caption: A standard workflow for an NMR experiment from sample preparation to analysis.
Caption: A diagram showing the relationship between key factors and the resulting SNR.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nmr-bio.com [nmr-bio.com]
- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryoprobe - NMR Wiki [nmrwiki.org]
- 8. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 9. Cryoprobes [nmr.chem.ucsb.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. books.rsc.org [books.rsc.org]
- 12. SNR Estimate [nmr.chem.ucsb.edu]
D-Glutamic acid-13C5,15N in-source cyclization to pyroglutamic acid in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering the in-source cyclization of D-Glutamic acid-13C5,15N to its corresponding pyroglutamic acid form during Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the in-source cyclization of this compound?
A1: In-source cyclization is an artifact that occurs within the mass spectrometer's electrospray ionization (ESI) source.[1][2] The isotopically labeled this compound, often used as an internal standard, undergoes an intramolecular reaction where its N-terminal amine group attacks the side-chain carboxyl group.[3] This reaction results in the loss of a water molecule and the formation of a cyclic amide, pyroglutamic acid-13C5,15N.[3][4] This is a common phenomenon also observed with unlabeled, free glutamic acid and glutamine.[1][5]
Q2: Why is this phenomenon a concern in quantitative analysis?
A2: This artifact can lead to significant quantitative errors. The in-source conversion of glutamic acid to pyroglutamic acid artificially decreases the measured signal for glutamic acid while simultaneously increasing the signal for pyroglutamic acid.[1][2] This can result in the underestimation of glutamic acid concentrations and the overestimation of endogenous pyroglutamic acid, leading to inaccurate and unreliable data.[4] The conversion rate can be substantial, ranging from 33% to nearly 100% depending on the instrument conditions.[1][2]
Q3: What are the primary factors that promote in-source cyclization?
A3: The primary factor promoting this cyclization is the energy applied within the ion source. Specifically, the fragmentor voltage (FV) or source fragmentation voltage has been shown to markedly influence the extent of conversion.[1][4] While other source parameters like capillary voltage, nozzle voltage, nebulizer pressure, and gas temperatures have shown minimal effect, higher fragmentor voltages increase the internal energy of the ions, which facilitates the cyclization reaction.[1][4]
Q4: How can I detect and confirm that in-source cyclization is occurring?
A4: The best way to confirm in-source cyclization is to use chromatographic separation. A robust LC method that separates D-Glutamic acid from its corresponding pyroglutamic acid is crucial.[1][6] If you inject a pure standard of this compound and observe a peak at the retention time of pyroglutamic acid-13C5,15N, it confirms that the conversion is happening within the MS source.[1] Flow injection analysis (FIA) of the standard can also reveal the formation of pyroglutamic acid, confirming the issue is not related to the LC mobile phase.[1][4]
Q5: Can I use isotopically labeled internal standards to correct for this?
A5: Yes. Using stable isotope-labeled internal standards, such as 13C5,15N-labeled glutamic acid for the quantification of glutamic acid, is a highly recommended strategy.[1][2] The labeled standard will undergo cyclization at a similar rate to the unlabeled analyte under constant source conditions. This allows for the correction of the analyte signal loss and provides more accurate quantification.[4]
Troubleshooting Guide
Problem: I am observing a significant pyroglutamic acid peak in my chromatogram when analyzing samples containing this compound.
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Step 1: Confirm Chromatographic Separation. Ensure your LC method can baseline separate glutamic acid from pyroglutamic acid. Without adequate separation, you cannot distinguish between endogenous pyroglutamic acid and the in-source artifact.[1][6]
-
Step 2: Analyze a Pure Standard. Inject a pure analytical standard of this compound. The presence of a pyroglutamic acid-13C5,15N peak confirms the issue is in-source cyclization.[1]
-
Step 3: Optimize MS Source Conditions. The most critical parameter to adjust is the fragmentor voltage (or equivalent source fragmentation voltage). Systematically lower this voltage to find a point where the signal for this compound is maximized and the formation of pyroglutamic acid-13C5,15N is minimized.[1][4] For some Orbitrap instruments, a source fragmentation voltage of 0-10 V is recommended.[1][4]
Problem: My quantitative results for glutamic acid are inconsistent and lower than expected.
-
Step 1: Evaluate Fragmentor Voltage. As mentioned above, high fragmentor voltage is a primary cause of glutamic acid signal loss.[1][2] Review your method's source parameters and test lower voltage settings.
-
Step 2: Implement an Isotopic Internal Standard. If you are not already, use this compound as an internal standard for the quantification of endogenous glutamic acid. This will help correct for the signal loss due to cyclization.[1][7]
-
Step 3: Check for pH Effects in Sample Handling. While the main issue discussed is in-source, be aware that pH can also influence cyclization in solution, especially during sample storage or preparation.[8][9] N-terminal glutamic acid shows minimal pyroglutamic acid formation at pH 6.2, with increased rates at more acidic (pH 4) or basic (pH 8) conditions.[6][8]
Data Presentation: Impact of MS Parameters
The following tables summarize quantitative data on factors influencing pyroglutamic acid formation.
Table 1: Effect of Fragmentor Voltage on In-Source Conversion of Glutamine to Pyroglutamic Acid
| Fragmentor Voltage (V) | Conversion to pGlu | Observation |
| 0 - 30 | ~60-70% | Significant conversion occurs even at low voltages.[1][4] |
| 40 and higher | Signal Decline | Overall intensity of both glutamine and pyroglutamic acid declines, with the appearance of a fragment at m/z 84.01, indicating in-source fragmentation of the molecules.[1][4] |
Note: Data is for Glutamine (Gln) but illustrates the significant impact of fragmentor voltage, a principle that also applies to Glutamic Acid (Glu).
Table 2: Effect of Other Ion Source Parameters on Cyclization
| Parameter | Tested Range | Observation |
| Capillary Voltage (CV) | 1500 - 5500 V | No significant change in the extent of conversion.[1][4] |
| Nozzle Voltage (NV) | 500 - 1500 V | No significant change in the extent of conversion.[1][4] |
| Nebulizer Pressure | 10 - 50 psi | No significant change in the extent of conversion.[1][4] |
| Gas Temperature | 200 - 300 °C | No significant change in the extent of conversion.[1][4] |
Experimental Protocols
Protocol: Characterization and Minimization of In-Source Cyclization
-
Objective: To determine the optimal MS source conditions to minimize the in-source cyclization of this compound.
-
Materials:
-
This compound analytical standard.
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Pyroglutamic acid analytical standard.
-
LC-MS grade water and acetonitrile.
-
Formic acid (or other appropriate mobile phase modifier).
-
-
Chromatography:
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Use an LC column and mobile phase gradient capable of separating glutamic acid and pyroglutamic acid. A C18 column is often suitable.[1]
-
Example LC Conditions:
-
-
Mass Spectrometry Method:
-
Prepare a 10 µM standard solution of this compound.
-
Set up a Selected Ion Monitoring (SIM) or MRM method to monitor the parent ions for both this compound and the resulting pyroglutamic acid-13C5,15N.
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Create a series of MS methods where only the fragmentor voltage is varied (e.g., in 10 V increments from 0 V to 100 V). Keep all other source parameters constant.[1][4]
-
-
Data Acquisition and Analysis:
-
Inject the this compound standard using each of the created MS methods.
-
Integrate the peak areas for both this compound and the in-source formed pyroglutamic acid-13C5,15N for each run.
-
Calculate the ratio of the pyroglutamic acid peak area to the sum of both peak areas to determine the percentage of conversion at each fragmentor voltage.
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Select the fragmentor voltage that provides good signal intensity for this compound while minimizing the conversion percentage.
-
Visualizations
Caption: In-source cyclization of this compound.
Caption: Troubleshooting workflow for in-source cyclization.
Caption: Influence of ion source parameters on cyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: D-Glutamic acid-13C5,15N Isotopic Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals using D-Glutamic acid-13C5,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry-based quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a stable isotope-labeled version of the D-enantiomer of glutamic acid. It is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of D-glutamic acid in various biological matrices.[1][2] Its applications are crucial in fields such as metabolomics, neuroscience, and drug development, where precise measurement of D-amino acids is essential.
Q2: What are the most common sources of interference when using this compound?
The most significant sources of interference include:
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In-source cyclization: Glutamic acid can cyclize to form pyroglutamic acid in the mass spectrometer's ion source, leading to an underestimation of the glutamic acid signal.[3]
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Isotopic contributions from the analyte: The natural abundance of heavy isotopes in the unlabeled D-glutamic acid can contribute to the signal of the labeled internal standard, particularly if a low-resolution instrument is used.
-
Co-eluting isobaric compounds: Other molecules in the sample with the same nominal mass-to-charge ratio as D-glutamic acid or its internal standard can interfere with quantification.
-
Contamination: Contamination from labware, reagents, or cross-contamination between samples can introduce unlabeled glutamic acid, leading to inaccurate results.
Q3: Why is chiral separation important when analyzing D-Glutamic acid?
Biological systems predominantly contain the L-enantiomer of glutamic acid, often at concentrations several orders of magnitude higher than the D-enantiomer. Without effective chiral separation, the signal from the highly abundant L-glutamic acid can overlap with and obscure the signal from D-glutamic acid, making accurate quantification of the D-form impossible.[4][5][6][7] Therefore, using a chiral chromatography column or a chiral derivatizing agent is essential.
Q4: How can I correct for the natural isotopic abundance of unlabeled D-Glutamic acid?
Correction for the natural abundance of isotopes like 13C and 15N in the unlabeled analyte is a critical step for accurate quantification. This is typically done using software that calculates the theoretical isotopic distribution of the unlabeled compound and subtracts its contribution from the observed signal of the labeled internal standard. Several software packages and algorithms are available for this purpose.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for D-Glutamic Acid
Possible Causes:
-
Inappropriate column chemistry: The high polarity of glutamic acid can lead to poor interaction with standard reverse-phase columns.
-
Suboptimal mobile phase composition: The pH and ionic strength of the mobile phase can significantly impact peak shape.
-
Column degradation: Over time, column performance can degrade, leading to peak tailing.
Troubleshooting Steps:
-
Optimize Chromatography:
-
Consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is better suited for retaining and separating polar compounds like amino acids.
-
If using a reverse-phase column, employ an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase to improve retention and peak shape.[8][9]
-
-
Adjust Mobile Phase:
-
Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of glutamic acid.
-
Experiment with different concentrations of organic solvent and aqueous buffer to optimize peak symmetry.
-
-
Column Maintenance:
-
Routinely flush the column with a strong solvent to remove contaminants.
-
If performance does not improve, replace the column.
-
Issue 2: Inaccurate Quantification and High Variability
Possible Causes:
-
In-source cyclization to pyroglutamic acid: This is a common artifact that leads to loss of the glutamic acid signal.[3]
-
Isotopic impurity of the internal standard: The presence of unlabeled or partially labeled species in the this compound standard can lead to quantification errors.
-
Matrix effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.
-
Incomplete protein precipitation: Residual proteins in the sample can interfere with the analysis.
Troubleshooting Steps:
-
Minimize In-Source Cyclization:
-
Optimize the ion source parameters, particularly the fragmentor or cone voltage. Lowering this voltage can often reduce the extent of in-source fragmentation and cyclization.[3]
-
Ensure chromatographic separation of glutamic acid and pyroglutamic acid to monitor for this conversion.
-
-
Verify Internal Standard Purity:
-
Obtain a certificate of analysis from the supplier detailing the isotopic and chemical purity of the this compound.
-
If necessary, analyze the internal standard by itself to assess its purity.
-
-
Mitigate Matrix Effects:
-
Implement a robust sample preparation protocol, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.
-
Use a calibration curve prepared in a matrix that closely matches the study samples to compensate for matrix effects.
-
-
Ensure Efficient Protein Removal:
-
Use effective protein precipitation agents like trichloroacetic acid (TCA), perchloric acid (PCA), or organic solvents such as acetonitrile or methanol.[10]
-
Ensure complete precipitation by optimizing the ratio of precipitant to sample and allowing sufficient incubation time at low temperatures.
-
Issue 3: Co-elution of D- and L-Glutamic Acid
Possible Causes:
-
Inadequate chiral separation method: The chosen chiral column or derivatization method may not be providing sufficient resolution.
Troubleshooting Steps:
-
Optimize Chiral Chromatography:
-
Select a chiral column specifically designed for the separation of amino acid enantiomers, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).[5]
-
Adjust mobile phase composition, flow rate, and column temperature to improve chiral resolution.
-
-
Consider Chiral Derivatization:
-
If direct chiral separation is challenging, consider pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
-
Quantitative Data Summary
| Parameter | D-Glutamic Acid | This compound | Reference |
| Molecular Formula | C5H9NO4 | 13C5H9 15NO4 | |
| Monoisotopic Mass | 147.0532 u | 153.0702 u | |
| Typical Isotopic Purity | N/A | >98% | [8] |
| Precursor Ion (m/z) [M+H]+ | 148.1 | 154.1 | [3] |
| Product Ions (m/z) for MRM | 84.1, 56.1 | 89.1 | [3] |
| Typical LOD (on column) | 10 fmol | N/A | [8] |
| Typical LOQ (on column) | 50 fmol | N/A | [9] |
Experimental Protocols
Sample Preparation from Plasma
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for Chiral Separation and Quantification
Liquid Chromatography:
-
Column: A chiral column, such as an Astec CHIROBIOTIC T (teicoplanin-based), is recommended for the direct separation of D- and L-glutamic acid enantiomers.[5]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The exact gradient profile should be optimized for the specific column and system.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a standard analytical column.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity. Crucially, the fragmentor/cone voltage should be optimized to minimize in-source cyclization.[3]
Visualizations
Caption: A typical experimental workflow for the quantification of D-Glutamic acid.
References
- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid and glutamic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem-agilent.com [chem-agilent.com]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
D-Glutamic acid-13C5,15N stability and storage considerations
This technical support center provides guidance on the stability and storage of D-Glutamic acid-¹³C₅,¹⁵N, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store solid D-Glutamic acid-¹³C₅,¹⁵N?
For long-term stability, the solid powder should be stored at room temperature, protected from light and moisture.[1][2][3][4]
Q2: What is the recommended storage condition for D-Glutamic acid-¹³C₅,¹⁵N in solution?
When dissolved in a solvent, it is recommended to store the solution at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[5][6] To ensure stability, it is best to use freshly prepared solutions. If you choose water as the solvent for your stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[5][6]
Q3: Is D-Glutamic acid-¹³C₅,¹⁵N sensitive to freeze-thaw cycles?
While specific data for D-Glutamic acid-¹³C₅,¹⁵N is not available, a study on stable isotope-labeled metabolite and amino acid standards showed that most were stable for up to 10 freeze-thaw cycles.[7] However, to minimize potential degradation, it is best to aliquot solutions into single-use volumes.
Q4: What are the known degradation pathways for glutamic acid?
Glutamic acid can undergo several degradation reactions, including deamidation.[8] At elevated temperatures, decomposition can occur through dehydration, decarboxylation, and deamination.[9]
Q5: Are there any special handling precautions for D-Glutamic acid-¹³C₅,¹⁵N?
D-Glutamic acid-¹³C₅,¹⁵N contains stable, non-radioactive isotopes and does not require special handling precautions beyond standard laboratory safety protocols for chemical reagents.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Compound degradation due to improper storage. | Ensure the solid compound is stored at room temperature away from light and moisture. For solutions, store at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate solution concentration. | Prepare fresh solutions before each experiment. If using a stock solution, verify its concentration. | |
| Unexpected peaks in mass spectrometry analysis | Presence of degradation products. | Review the sample preparation and storage procedures. Consider potential degradation pathways such as deamidation. An experimental workflow to test for degradation is provided below. |
| Contamination of the sample. | Use high-purity solvents and sterile techniques during sample preparation. | |
| Poor solubility | Incorrect solvent or temperature. | For L-Glutamic acid, dissolving in DMSO may require ultrasonic and warming.[5] Use newly opened, high-purity solvents as hygroscopic solvents can impact solubility.[5] |
Stability and Storage Summary
| Form | Storage Temperature | Duration | Additional Considerations |
| Solid | Room Temperature | Long-term | Protect from light and moisture.[1][2][3][4] |
| In Solvent | -20°C | Up to 1 month[5][6] | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[5][6] | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: Assessing the Stability of D-Glutamic acid-¹³C₅,¹⁵N in Solution
This protocol outlines a method to evaluate the stability of D-Glutamic acid-¹³C₅,¹⁵N under specific experimental conditions.
1. Materials:
- D-Glutamic acid-¹³C₅,¹⁵N
- High-purity solvent (e.g., water, DMSO)
- HPLC or LC-MS system
- Temperature-controlled incubator or water bath
- pH meter
2. Procedure:
- Prepare Stock Solution: Dissolve a known amount of D-Glutamic acid-¹³C₅,¹⁵N in the desired solvent to create a stock solution of known concentration.
- Aliquot Samples: Distribute the stock solution into multiple vials to be tested under different conditions.
- Time-Zero Analysis: Immediately analyze one aliquot using a validated HPLC or LC-MS method to establish the initial concentration and purity.
- Incubate Samples: Store the remaining aliquots under the desired test conditions (e.g., different temperatures, pH values, light exposure).
- Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week, 2 weeks), remove an aliquot from each test condition and analyze it using the same analytical method.
- Data Analysis: Compare the concentration and purity of the incubated samples to the time-zero sample to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for stability testing.
References
- 1. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]
- 2. L-Glutamic acid (2,3,3,4,4-Dâ , 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6996-0.5 [isotope.com]
- 3. L-Glutamic acid (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1800-H-0.5 [isotope.com]
- 4. L-Glutamic acid (¹³Câ , 97-99%; Dâ , 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6804-0.25 [isotope.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in D-Glutamic acid-13C5,15N quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of D-Glutamic acid-13C5,15N using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as D-Glutamic acid, due to co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of your analysis. Given that D-Glutamic acid is a polar molecule, it is particularly susceptible to matrix effects from other polar endogenous components like salts and other amino acids that may co-elute.[2]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound used?
A2: SIL internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] Because they are chemically almost identical to the analyte, they are expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows them to effectively compensate for variations during sample preparation and for matrix effects.
Q3: Can this compound as an internal standard always perfectly correct for matrix effects?
A3: While highly effective, SIL internal standards may not always provide perfect correction. Issues can arise if:
-
The isotopic labeling (especially with deuterium, though less common with 13C and 15N) causes a slight shift in retention time, leading to differential ion suppression.[4]
-
The matrix effect is extremely severe, significantly suppressing the signal for both the analyte and the internal standard, which can impact the assay's sensitivity.
-
There are subtle differences in extraction recovery between the analyte and the SIL internal standard.
Q4: I am observing an unexpected peak in my chromatogram when analyzing glutamic acid. What could be the cause?
A4: A known issue when analyzing glutamic acid (and glutamine) is its in-source cyclization to pyroglutamic acid.[5][6] This conversion can happen in the electrospray ionization (ESI) source of the mass spectrometer and is dependent on instrument parameters like the fragmentor voltage.[5][7] This can lead to an underestimation of glutamic acid and an overestimation of pyroglutamic acid.
Q5: How can I determine if my D-Glutamic acid analysis is being affected by matrix effects?
A5: The most common method is the post-extraction addition experiment.[8][9] This involves comparing the response of D-Glutamic acid in a blank, extracted matrix that has been spiked with the analyte to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1] A qualitative method, post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][9]
Troubleshooting Guides
Issue 1: High Variability or Poor Accuracy in Quantification Results
Possible Cause: Significant and variable matrix effects between samples.
Troubleshooting Steps:
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Experimental Protocols section) to determine the extent of ion suppression or enhancement.
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement or refine an SPE protocol to more effectively remove interfering matrix components. For an acidic amino acid like glutamic acid, a mixed-mode anion exchange sorbent can be effective.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering components.[9]
-
-
Chromatographic Optimization: Adjust the LC gradient, mobile phase composition, or even the column chemistry to achieve better separation of D-Glutamic acid from the matrix components causing the interference.
-
Check for In-Source Cyclization: Investigate if the issue is related to the conversion of glutamic acid to pyroglutamic acid (see Issue 3).
Issue 2: Inconsistent or Unexpectedly Low/High this compound Internal Standard Response
Possible Cause: The internal standard is not behaving identically to the analyte or is being affected by matrix components.
Troubleshooting Steps:
-
Verify Co-elution: Ensure that the analyte and the internal standard are co-eluting perfectly. Even minor shifts in retention time can lead to different matrix effects.
-
Assess Internal Standard Recovery: A low recovery of the internal standard suggests problems with the sample extraction process. Re-evaluate the extraction conditions (e.g., solvent, pH) to ensure they are optimal for glutamic acid.
-
Check for Contamination: Ensure the internal standard solution is not contaminated. Also, check for any carryover from previous injections in the LC system.
-
Evaluate Isotopic Purity: Verify the isotopic purity of the SIL internal standard. Any presence of the unlabeled analyte can lead to inaccuracies.
Issue 3: Suspected In-Source Cyclization to Pyroglutamic Acid
Possible Cause: High fragmentor/cone voltage or other source conditions are promoting the conversion of glutamic acid to pyroglutamic acid.
Troubleshooting Steps:
-
Chromatographic Separation: Develop an LC method that can baseline separate D-Glutamic acid from pyroglutamic acid. This is crucial to distinguish between endogenous pyroglutamic acid and that formed in the ion source.[5][7]
-
Optimize MS Source Conditions: Systematically reduce the fragmentor voltage (or equivalent parameter) and monitor the signal of both D-Glutamic acid and pyroglutamic acid. Find a voltage that provides adequate sensitivity for D-Glutamic acid while minimizing its conversion.[5]
-
Use Isotopic Internal Standards: The use of this compound is essential to correct for any unavoidable in-source formation of pyroglutamic acid, as the labeled standard will undergo cyclization at the same rate as the unlabeled analyte.[6]
Quantitative Data Summary
The following table provides a conceptual summary of how to calculate the Matrix Factor (MF) and Recovery (RE) to assess matrix effects. Actual values will vary depending on the matrix, sample preparation, and analytical method.
| Sample Set | Description | Analyte Peak Area (Example) | IS Peak Area (Example) | Calculation | Result | Interpretation |
| Set A | Analyte + IS in Neat Solution | 1,200,000 | 1,500,000 | - | - | Reference |
| Set B | Blank Matrix Spiked with Analyte + IS before extraction | 810,000 | 1,125,000 | (B / C) * 100 | 90% | Indicates a 10% loss during sample preparation. |
| Set C | Blank Matrix Spiked with Analyte + IS after extraction | 900,000 | 1,250,000 | (C / A) * 100 | 75% | Indicates 25% ion suppression due to the matrix. |
Matrix Factor (MF): (Peak Area in Set C / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
Recovery (RE): (Peak Area in Set B / Peak Area in Set C) * 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Addition)
Objective: To quantitatively determine the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike D-Glutamic acid and this compound into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Pre-Extraction Spike): Spike the analyte and internal standard into a blank biological matrix before the extraction process at the same concentration levels.
-
Set C (Post-Extraction Spike): Extract a blank biological matrix sample. Spike the analyte and internal standard into the final, extracted sample at the same concentration levels.
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE): Use the formulas provided in the "Quantitative Data Summary" table.
Protocol 2: General Solid-Phase Extraction (SPE) for D-Glutamic Acid
Objective: To remove proteins and other interfering components from a biological matrix like plasma.
Methodology (using a mixed-mode anion exchange sorbent):
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of a weak acid solution (e.g., 2% formic acid in water). Do not allow the sorbent to dry.
-
Load Sample: Pre-treat the plasma sample by adding the this compound internal standard and acidifying (e.g., with formic acid). Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash: Wash the cartridge with 1 mL of the weak acid solution to remove neutral and basic interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the D-Glutamic acid with a basic solvent, such as 1 mL of 5% ammonium hydroxide in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor accuracy and precision.
Caption: Workflow for assessing matrix factor and recovery.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: D-Glutamic Acid-¹³C₅,¹⁵N Labeling for Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glutamic acid-¹³C₅,¹⁵N for metabolic flux analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of D-Glutamic acid-¹³C₅,¹⁵N in metabolic flux analysis?
A1: D-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled tracer used to investigate the metabolism of D-glutamic acid and related pathways.[1] Its key applications include:
-
Tracing Carbon and Nitrogen Flux: Simultaneously tracking the fate of both the carbon skeleton and the amino group of glutamic acid through various metabolic pathways.[2][3]
-
Studying Amino Acid Metabolism: Elucidating the biosynthesis and degradation pathways of amino acids, particularly the central role of glutamate in nitrogen metabolism.[3]
-
Investigating Central Carbon Metabolism: Probing the activity of the tricarboxylic acid (TCA) cycle and anaplerotic reactions, as glutamate is a key intermediate connected to the TCA cycle.[4]
-
Cancer Metabolism Research: Understanding how cancer cells reprogram their metabolism, often relying on glutamine and glutamate as key nutrients.[5][6][7]
Q2: Why is it advantageous to use a dual-labeled (¹³C and ¹⁵N) tracer like D-Glutamic acid-¹³C₅,¹⁵N?
A2: Using a dual-labeled tracer offers several advantages over single-labeled tracers:
-
Comprehensive Flux Information: It provides a more complete picture of metabolic pathways by tracking both carbon and nitrogen flow simultaneously.[2][3]
-
Increased Constraints for Flux Calculation: The additional isotopic labeling information provides more constraints for the mathematical models used in MFA, leading to more accurate and reliable flux estimations.[8]
-
Elucidation of Nitrogen Metabolism: It allows for the direct investigation of nitrogen assimilation and transfer reactions, which is not possible with ¹³C-only tracers.[2][3]
Q3: What are the critical quality control checkpoints in a D-Glutamic acid-¹³C₅,¹⁵N labeling experiment?
A3: Key quality control checkpoints include:
-
Isotopic Enrichment of the Tracer: Verifying the isotopic purity of the D-Glutamic acid-¹³C₅,¹⁵N tracer to ensure accurate input for flux calculations.
-
Metabolic and Isotopic Steady State: Ensuring that the biological system has reached a steady state where metabolic fluxes and the incorporation of the isotope label are constant over time.[9][10]
-
Consistent Sample Preparation: Maintaining consistency in cell quenching, metabolite extraction, and sample handling to minimize variability.[11][12][13]
-
Mass Spectrometry Performance: Validating the accuracy and precision of the mass spectrometer for measuring mass isotopomer distributions.[14]
Troubleshooting Guides
This section addresses common issues encountered during D-Glutamic acid-¹³C₅,¹⁵N labeling experiments.
Issue 1: Low or Incomplete Label Incorporation
Symptoms:
-
Mass spectrometry data shows a low percentage of labeled D-glutamic acid and downstream metabolites.
-
The expected mass shift for fully labeled metabolites is not observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Increase the incubation time with the D-Glutamic acid-¹³C₅,¹⁵N tracer to allow for complete turnover of the metabolite pools and reaching isotopic steady state.[15] |
| Metabolic Dilution | The labeled D-glutamic acid may be diluted by unlabeled endogenous pools. Consider strategies to minimize these pools, such as using a defined medium with limited unlabeled glutamic acid. |
| Cellular Uptake Issues | Verify that the cells or organism under study can efficiently transport and utilize D-glutamic acid. Check for the presence and activity of relevant transporters. |
| Incorrect Tracer Concentration | Ensure the concentration of the D-Glutamic acid-¹³C₅,¹⁵N tracer in the medium is sufficient and not limiting for cellular uptake and metabolism. |
Issue 2: Inaccurate or Unreliable Flux Calculations
Symptoms:
-
Calculated metabolic fluxes have large error margins.
-
The model does not fit the experimental data well.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Metabolic Steady State Not Reached | Before harvesting, ensure that the cells are in a metabolic and isotopic steady state.[9] This can be verified by monitoring metabolite concentrations and isotopic enrichment over time. |
| Incorrect Metabolic Network Model | The assumed metabolic network model may be incomplete or inaccurate. Review the literature and biochemical databases to ensure all relevant pathways and reactions are included.[16] |
| Errors in Mass Spectrometry Data | Inaccurate measurement of mass isotopomer distributions can lead to erroneous flux calculations. Validate the MS method for accuracy and precision.[14] |
| Natural Isotope Abundance | Failure to correct for the natural abundance of ¹³C and ¹⁵N can introduce errors. Use appropriate algorithms to correct for this.[17] |
Issue 3: Poor Signal or Peak Shape in Mass Spectrometry Analysis
Symptoms:
-
Low signal intensity for D-glutamic acid and its isotopologues.
-
Broad or tailing chromatographic peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal LC-MS/MS Method | Optimize the liquid chromatography method (column, mobile phase, gradient) and mass spectrometry parameters (ionization source, collision energy) for D-glutamic acid.[18] |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of D-glutamic acid.[19] Implement strategies to mitigate matrix effects, such as improved sample cleanup or the use of a stable isotope-labeled internal standard. |
| Sample Degradation | D-glutamic acid may be unstable during sample storage or preparation. Ensure proper storage conditions and minimize sample handling time.[19] |
Experimental Protocols
Protocol 1: D-Glutamic acid-¹³C₅,¹⁵N Labeling of Adherent Mammalian Cells
Objective: To achieve isotopic steady-state labeling of central carbon and nitrogen metabolites for metabolic flux analysis.
Methodology:
-
Cell Culture: Culture adherent mammalian cells in standard growth medium to the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling Medium Incubation: Add pre-warmed labeling medium containing D-Glutamic acid-¹³C₅,¹⁵N at the desired concentration. The time required to reach isotopic steady state should be determined empirically but is often between 8 and 24 hours.[7]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to quench all enzymatic reactions.[20]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
-
Protocol 2: Sample Analysis by LC-MS/MS
Objective: To quantify the mass isotopomer distribution of D-glutamic acid and other key metabolites.
Methodology:
-
Sample Preparation: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
LC Separation: Inject the reconstituted sample onto a liquid chromatography system. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like amino acids.[21]
-
MS/MS Analysis: Analyze the eluting metabolites using a triple quadrupole or high-resolution mass spectrometer.
-
For a triple quadrupole MS, set up a Multiple Reaction Monitoring (MRM) method to detect the precursor and product ions for each isotopologue of D-glutamic acid.
-
For a high-resolution MS, acquire full scan data to determine the accurate mass and relative abundance of all isotopologues.[14]
-
-
Data Analysis: Integrate the peak areas for each isotopologue. Correct for the natural abundance of stable isotopes to determine the fractional enrichment of ¹³C and ¹⁵N in each metabolite.
Data Presentation
Table 1: Illustrative Mass Isotopomer Distribution of Glutamate
This table shows a hypothetical mass isotopomer distribution (MID) for glutamate after labeling with D-Glutamic acid-¹³C₅,¹⁵N, as would be determined by mass spectrometry.
| Mass Isotopomer | Relative Abundance (%) |
| M+0 (Unlabeled) | 5.2 |
| M+1 | 8.1 |
| M+2 | 12.5 |
| M+3 | 18.3 |
| M+4 | 25.0 |
| M+5 (¹³C₅) | 20.4 |
| M+6 (¹³C₅,¹⁵N) | 10.5 |
Table 2: Example Flux Data from a ¹³C-¹⁵N MFA Experiment
This table presents example flux values for key reactions in central carbon metabolism, as might be determined from a D-Glutamic acid-¹³C₅,¹⁵N labeling experiment. Fluxes are normalized to the glucose uptake rate.
| Reaction | Flux (relative to Glucose uptake) |
| Glycolysis (Glucose -> Pyruvate) | 1.00 |
| Pentose Phosphate Pathway | 0.15 |
| Pyruvate Dehydrogenase | 0.85 |
| Anaplerosis (Pyruvate -> Oxaloacetate) | 0.20 |
| TCA Cycle (Citrate Synthase) | 1.05 |
| Glutamate Dehydrogenase | 0.30 |
Visualizations
Experimental Workflow
Troubleshooting Logic
Glutamate Metabolism Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 4. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: D-Glutamic Acid-13C5,15N Data Interpretation
Welcome to the technical support center for D-Glutamic acid-13C5,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a stable isotope-labeled compound primarily used as a tracer in metabolic flux analysis and as an internal standard for accurate quantification of D-Glutamic acid in biological samples by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] It is crucial in studies involving neurotransmission, amino acid metabolism, and drug development.
Q2: Why am I seeing an unexpected peak at a lower m/z than my labeled glutamic acid?
A2: A common artifact in the analysis of glutamic acid is its in-source cyclization to pyroglutamic acid (pGlu) within the mass spectrometer's ion source.[3][4] This process involves the loss of a water molecule and results in a lower mass-to-charge ratio (m/z). It is crucial to chromatographically separate glutamic acid from any endogenously present or in-source generated pyroglutamic acid for accurate quantification.[3][4]
Q3: What can cause incomplete labeling of proteins or metabolites when using this compound in cell culture?
A3: Incomplete incorporation of stable isotope-labeled amino acids can be a source of quantification errors.[5] This can be particularly problematic in primary cells or cell lines with slow replication times.[5] Ensure that the cells are cultured for a sufficient number of passages in the labeled medium to achieve complete incorporation. Additionally, verify the concentration and purity of the labeled amino acid in your media.
Q4: How can I be sure that my quantification is accurate?
A4: For accurate quantification, it is essential to use an appropriate internal standard, such as this compound.[1][3] Establishing a calibration curve with known concentrations of the analyte and internal standard can help correct for variations in sample preparation and instrument response.[6] Furthermore, optimizing mass spectrometry ionization source conditions can minimize artifacts like in-source cyclization.[3][4]
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Variability in Results
Symptom: You observe high variability in the quantification of D-Glutamic acid between technical replicates or different batches of samples.
Possible Cause: In-source conversion of glutamic acid to pyroglutamic acid.[3][4]
Troubleshooting Steps:
-
Chromatographic Separation: Ensure your liquid chromatography (LC) method adequately separates D-Glutamic acid from pyroglutamic acid. This is critical to distinguish between the analyte of interest and its artifact.[3][4]
-
Optimize MS Source Conditions: Adjust the fragmentor voltage and other ion source parameters to minimize the in-source cyclization.[3][4]
-
Use Isotopic Internal Standards: The use of this compound as an internal standard can help correct for the in-source formation of pyroglutamic acid, as the labeled standard will undergo cyclization at a similar rate to the unlabeled analyte.[3][4]
Issue 2: Unexpected Peaks in Mass Spectrum
Symptom: Your mass spectrum shows unexpected peaks that do not correspond to your labeled D-Glutamic acid or its expected fragments.
Possible Causes:
-
Contamination: Contamination from external sources such as keratins (from skin, hair), polymers (from lab consumables), or detergents is a common issue in sensitive mass spectrometry analysis.[7]
-
Metabolic Conversion: In some biological systems, labeled glutamic acid can be metabolically converted to other amino acids, such as proline, which can complicate data interpretation.[5]
Troubleshooting Steps:
-
Implement Clean Sample Handling: Use powder-free gloves, clean labware, and high-purity solvents to minimize external contamination.
-
Blank Injections: Run blank samples (solvent only) between your experimental samples to identify and monitor for any background contamination.
-
Metabolic Pathway Analysis: If you suspect metabolic conversion, consult metabolic pathway databases to understand the potential downstream metabolites of glutamic acid in your experimental system.
Data Presentation
Table 1: Mass Spectrometry Data for L-Glutamic Acid-13C5,15N and Related Compounds
| Compound | Precursor Ion (m/z) | Fragment Ions (m/z) | Collision Energy (CE) | Reference |
| L-Glutamic acid-13C5,15N | 154.1 | 89.1 | 10 V | [3][4] |
| L-Glutamic acid | 148.1 | 84.1, 56.1 | 14 V | [3] |
| L-Glutamine | 147.1 | 84.1, 56.1 | 10 V | [3] |
| Pyroglutamic acid | 130.0 | 84.1, 56.1 | 10 V | [3] |
| [13C5]glutamate | 151.1 | 106.0, 133.0 | 12V, 8V | [6] |
Experimental Protocols
Sample LC-MS/MS Protocol for D-Glutamic Acid Quantification
This protocol is a general guideline and may require optimization for your specific instrument and application.
-
Sample Preparation:
-
Extract metabolites from biological samples using a suitable solvent (e.g., methanol:water mixture).[8]
-
Add a known concentration of this compound as an internal standard to all samples and calibration standards.
-
Centrifuge the samples to pellet any precipitates and transfer the supernatant for analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to ensure the separation of D-Glutamic acid from other metabolites and potential interferences, such as pyroglutamic acid.[3][4]
-
Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Set the instrument to monitor the specific precursor-to-product ion transitions for both the unlabeled D-Glutamic acid and the this compound internal standard (refer to Table 1).
-
Source Parameters: Optimize gas temperatures, gas flow rates, and capillary voltage to achieve the best signal intensity and stability.[6]
-
Mandatory Visualizations
Caption: A general experimental workflow for the quantification of D-Glutamic acid using a stable isotope-labeled internal standard.
Caption: Diagram illustrating the in-source cyclization of D-Glutamic acid to pyroglutamic acid, a common artifact in mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: D-Glutamic acid-13C5,15N vs. Unlabeled D-Glutamic Acid for Advanced Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracing has emerged as a powerful tool to elucidate these pathways, and the choice of tracer is a critical determinant of experimental success. This guide provides an objective comparison between isotopically labeled D-Glutamic acid-13C5,15N and its unlabeled counterpart for metabolic tracing studies, supported by experimental principles and detailed methodologies.
Metabolic flux analysis using stable isotope-labeled substrates allows for the precise tracking of atoms as they navigate through metabolic networks, offering a dynamic view of cellular activity that is unattainable with traditional metabolomics approaches.[1][2][3] The use of compounds enriched with heavy isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), enables researchers to distinguish the tracer from the endogenous pool of the metabolite, a fundamental requirement for accurate flux measurements.[4][5]
The Decisive Advantage of Isotopic Labeling
The primary distinction between this compound and unlabeled D-Glutamic acid in metabolic tracing lies in their analytical detectability. Unlabeled D-Glutamic acid is chemically identical to the naturally occurring D-glutamate in a biological system, making it impossible to differentiate the exogenously supplied tracer from the endogenous pool. This inherent limitation severely restricts its utility for tracing metabolic fates.
Conversely, this compound, with its five ¹³C atoms and one ¹⁵N atom, possesses a distinct mass signature that is readily detectable by mass spectrometry (MS). This mass shift allows for the precise quantification of the tracer's incorporation into downstream metabolites, providing a clear picture of its metabolic journey.
Comparative Analysis: Labeled vs. Unlabeled D-Glutamic Acid
| Feature | This compound (Labeled) | Unlabeled D-Glutamic acid |
| Metabolic Tracing Capability | Excellent. Allows for the unambiguous tracking of carbon and nitrogen atoms through metabolic pathways. | Poor. Indistinguishable from the endogenous D-glutamate pool, preventing accurate tracing of metabolic fate. |
| Metabolic Flux Analysis | Enables quantitative metabolic flux analysis (MFA) to determine the rates of metabolic reactions. | Not suitable for MFA as it cannot provide information on the fractional contribution of the tracer to downstream metabolites. |
| Detection Method | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. | Quantification of total D-glutamate pool size changes, but not the flux from the exogenous source. |
| Sensitivity | High, allowing for the detection of low levels of tracer incorporation. | Limited by the ability to detect statistically significant changes in the total pool size of D-glutamate. |
| Data Interpretation | Provides rich data on isotopic enrichment, mass isotopologue distribution, and flux ratios. | Limited to measuring changes in the overall concentration of D-glutamate. |
| Artifacts | Minimal, as the heavy isotopes do not alter the biochemical properties of the molecule. | High potential for misinterpretation due to the inability to distinguish the tracer from endogenous sources. |
Key Metabolic Pathways of D-Glutamic Acid
While L-glutamate is a central player in mammalian metabolism, D-glutamate has a more specialized role. It is a crucial component of the peptidoglycan cell wall in many bacteria.[6][7] This makes D-Glutamic acid an excellent tracer for studying bacterial metabolism, particularly in the context of host-microbe interactions and for the development of novel antimicrobial agents. In mammals, D-glutamate is present at lower concentrations and its metabolism is less defined, though it may have signaling roles in the gut-brain axis.[6][[“]][9][10][11][[“]]
Signaling Pathway of D-Glutamate in the Gut-Brain Axis
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metsol.com [metsol.com]
- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Role of glutamate metabolism in bacterial responses towards acid and other stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Gut Microbiome Modulation of Glutamate Dynamics: Implications for Brain Health and Neurotoxicity [mdpi.com]
- 10. d-glutamate and Gut Microbiota in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-glutamate and Gut Microbiota in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
A Comparative Guide to D-Glutamic Acid Isotopic Labeling: D-Glutamic acid-¹³C₅,¹⁵N vs. ¹³C-Only Labeled Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope labeling is an indispensable technique for elucidating complex biochemical pathways and quantifying metabolic fluxes. Glutamic acid, a central node in carbon and nitrogen metabolism, is a frequent target for isotopic labeling studies. This guide provides a comprehensive comparison of two key isotopic tracers: D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate tracer for your research needs.
At a Glance: Key Differences and Applications
D-Glutamic acid-¹³C₅,¹⁵N offers the significant advantage of simultaneously tracing both the carbon skeleton and the amino nitrogen of glutamic acid. This dual-labeling approach provides a more comprehensive picture of metabolic pathways, particularly in studies involving amino acid biosynthesis, degradation, and nitrogen trafficking. In contrast, ¹³C-only labeled glutamic acid is a powerful tool for tracking the carbon flux from glutamic acid into downstream metabolites, such as intermediates of the tricarboxylic acid (TCA) cycle.
The choice between these two labeled compounds hinges on the specific research question. For studies focused solely on carbon metabolism, a ¹³C-only label may suffice. However, for a more holistic understanding of glutamic acid's role in both carbon and nitrogen metabolism, the dual-labeled ¹³C₅,¹⁵N variant is superior.[1][2]
Performance Characteristics
The following table summarizes the key performance characteristics of D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid in common analytical platforms.
| Feature | D-Glutamic acid-¹³C₅,¹⁵N | ¹³C-Only Labeled Glutamic Acid | Rationale & References |
| Tracer Specificity | Tracks both carbon and nitrogen pathways | Tracks only carbon pathways | The presence of ¹⁵N allows for the deconvolution of nitrogen sources and fates in metabolic networks.[1][2] |
| Mass Shift (vs. Unlabeled) | +6 Da | +1 to +5 Da (depending on the number of ¹³C atoms) | The larger mass shift of the dual-labeled compound can provide better separation from endogenous, unlabeled glutamic acid in mass spectrometry. |
| Metabolic Flux Analysis (MFA) | Enables simultaneous carbon and nitrogen flux analysis (¹³C¹⁵N-MFA) | Primarily used for ¹³C-MFA | Dual labeling provides more constraints for metabolic models, leading to more accurate and comprehensive flux maps.[1] |
| Mass Spectrometry Fragmentation | Provides unique fragment ions containing both ¹³C and ¹⁵N, aiding in positional isotopic analysis. | Fragmentation patterns reveal the distribution of ¹³C within the carbon skeleton.[3] | The additional ¹⁵N label can help in distinguishing fragmentation pathways.[3] |
| NMR Spectroscopy | Allows for both ¹³C and ¹⁵N NMR studies, providing detailed structural and dynamic information.[4] | Primarily used for ¹³C NMR to probe carbon positions.[5] | The ¹⁵N nucleus provides an additional probe for molecular interactions and structure.[4] |
| Cost | Generally higher | Generally lower | The synthesis of dual-labeled compounds is typically more complex and expensive. |
Experimental Data
Mass Spectrometry: Isotopologue Distribution Analysis
In a typical metabolic labeling experiment, cells are cultured in the presence of the labeled glutamic acid, and the resulting metabolites are analyzed by mass spectrometry to determine the incorporation of the stable isotopes.
Hypothetical Representative Data:
The following table illustrates the expected mass isotopologue distribution (MID) of a downstream metabolite, such as α-ketoglutarate, derived from either D-Glutamic acid-¹³C₅,¹⁵N or D-Glutamic acid-¹³C₅.
| Mass Isotopologue | D-Glutamic acid-¹³C₅,¹⁵N Tracer (Expected M+n) | D-Glutamic acid-¹³C₅ Tracer (Expected M+n) | Interpretation |
| M+0 | 5% | 5% | Unlabeled α-ketoglutarate from endogenous sources. |
| M+1 | 2% | 10% | Contribution from naturally abundant ¹³C. With the ¹³C₅ tracer, this could also represent minor metabolic pathways. |
| M+2 | 3% | 15% | Represents minor contributions from other pathways or natural abundance. |
| M+3 | 5% | 20% | Significant labeling from the ¹³C₅ tracer, indicating active carbon flux. |
| M+4 | 15% | 45% | Major contribution from the ¹³C₅ tracer. |
| M+5 | 70% | 5% | Predominant isotopologue when using the ¹³C₅ tracer, indicating direct conversion. |
| M+6 | - | - | Not applicable for ¹³C₅ tracer. With the ¹³C₅,¹⁵N tracer, the M+6 peak for a nitrogen-containing downstream product would be indicative of the incorporation of both labels. |
Note: This is a hypothetical representation to illustrate the concept. Actual MIDs will vary depending on the experimental conditions and the specific metabolic pathways active in the biological system.
NMR Spectroscopy: Chemical Shift and Coupling Constants
NMR spectroscopy provides valuable information on the specific location of isotopic labels within a molecule.
Representative NMR Data:
The following table presents typical ¹³C NMR chemical shifts for unlabeled L-glutamic acid and highlights the expected observations for the labeled analogues.
| Carbon Atom | Unlabeled L-Glutamic Acid ¹³C Chemical Shift (ppm) in D₂O | D-Glutamic acid-¹³C₅,¹⁵N | ¹³C-Only Labeled Glutamic Acid |
| C1 (γ-carboxyl) | ~181 | Enriched signal | Enriched signal |
| C2 (α-carbon) | ~55 | Enriched signal, potential ¹J(¹³C-¹⁵N) coupling | Enriched signal |
| C3 (β-carbon) | ~29 | Enriched signal | Enriched signal |
| C4 (γ-carbon) | ~33 | Enriched signal | Enriched signal |
| C5 (δ-carboxyl) | ~177 | Enriched signal | Enriched signal |
In the ¹³C NMR spectrum of D-Glutamic acid-¹³C₅,¹⁵N, the signal for the C2 carbon would be a doublet due to the one-bond coupling with the ¹⁵N nucleus, providing unambiguous confirmation of the label's position.[4]
Experimental Protocols
Sample Preparation and LC-MS/MS Analysis of Glutamic Acid Isotopologues
This protocol provides a general framework for the analysis of glutamic acid isotopologues from biological samples.
1. Metabolite Extraction:
-
Quench metabolism rapidly by flash-freezing cell pellets or tissues in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, pre-chilled to -80°C.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like glutamic acid.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content is typically used to elute polar compounds.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis.
-
MRM Transitions (for unlabeled glutamic acid): Precursor ion (Q1) m/z 148.1 -> Product ions (Q3) m/z 84.1, 130.1.[6] For labeled analogues, the precursor m/z will be shifted accordingly (e.g., m/z 153.1 for ¹³C₅ and m/z 154.1 for ¹³C₅,¹⁵N).
-
Visualizing Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a key metabolic pathway involving glutamic acid.
Caption: A generalized experimental workflow for stable isotope tracing using labeled glutamic acid.
Caption: Entry of D-Glutamic acid-¹³C₅,¹⁵N into the TCA cycle and nitrogen transfer.
Conclusion
Both D-Glutamic acid-¹³C₅,¹⁵N and ¹³C-only labeled glutamic acid are valuable tools for metabolic research. The dual-labeled compound provides a more comprehensive view by enabling the simultaneous tracking of both carbon and nitrogen metabolism, making it ideal for studies aimed at a systems-level understanding of glutamic acid's role in cellular physiology. While the ¹³C-only labeled version is a cost-effective option for studies focused solely on carbon flux, the additional insights gained from tracking nitrogen metabolism often justify the use of the dual-labeled tracer. The choice of tracer should be guided by the specific biological questions being addressed, the analytical capabilities available, and budgetary considerations.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 3. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Comparing D-Glutamic acid-13C5,15N and 15N-only labeled glutamic acid in proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a powerful technique for discerning subtle changes in protein abundance. The choice of isotopic label is critical and can significantly impact the accuracy and reliability of experimental results. This guide provides an objective comparison between two isotopic labeling strategies for D-Glutamic acid: the dual-labeled D-Glutamic acid-13C5,15N and the single-labeled 15N-D-Glutamic acid.
Key Performance Characteristics
The primary distinction between this compound and 15N-D-Glutamic acid lies in the mass shift they impart to peptides, a critical factor for accurate quantification in mass spectrometry.
| Feature | This compound | 15N-only D-Glutamic acid | Rationale & Implications |
| Isotopic Composition | Enriched with five 13C atoms and one 15N atom. | Enriched with one 15N atom. | The dual labeling provides a significantly larger mass difference between labeled ("heavy") and unlabeled ("light") peptides. |
| Mass Shift per Residue | +6 Da (5 Da from 13C + 1 Da from 15N) | +1 Da | A larger mass shift facilitates better separation of isotopic clusters in the mass spectrum, reducing the likelihood of overlapping signals and improving quantitative accuracy, especially for complex samples.[1] |
| Spectral Complexity | Can lead to more complex isotopic envelopes for peptides containing multiple glutamic acid residues. | Results in a simpler isotopic pattern, which can be easier to analyze.[1] | While a larger mass shift is generally advantageous, multiple incorporations of the dual label can create broader and more complex isotopic clusters that may require higher resolution mass spectrometers for accurate analysis. |
| Metabolic Scrambling | The 15N label is susceptible to transamination, potentially transferring the label to other amino acids. The 13C backbone is less likely to be metabolized and re-incorporated into other amino acids.[2] | The 15N label is susceptible to metabolic conversion, which can lead to the appearance of the label in other amino acids, compromising quantitative accuracy.[2][3] | Glutamic acid is a central node in amino acid metabolism. Its α-amino group is readily transferred, meaning the 15N label can be lost or appear in other amino acids like alanine and aspartate. The carbon skeleton of glutamic acid can also enter the Krebs cycle.[2] |
| Cost | Generally more expensive due to the more complex synthesis involving two different stable isotopes.[1] | Typically less expensive than the dual-labeled counterpart. | Budgetary constraints can be a significant factor in experimental design, particularly for large-scale proteomic studies. |
Experimental Considerations and Challenges
The use of D-Glutamic acid and glutamic acid in general for SILAC presents unique challenges that researchers must consider.
Incorporation of D-Amino Acids
The ribosomal machinery in most organisms is highly specific for L-amino acids, and the incorporation of D-amino acids into proteins is generally very inefficient.[4][5] Standard SILAC experiments rely on the cellular translational machinery for incorporating the labeled amino acids. Therefore, achieving a high level of D-Glutamic acid incorporation necessary for accurate quantification is a significant hurdle and may require specialized techniques, such as engineering the ribosomal peptidyltransferase center.[4][6]
Metabolic Conversion of Glutamic Acid
Glutamic acid is a non-essential amino acid, meaning that cells can synthesize it de novo. This can lead to the dilution of the isotopic label, as the cell's internal, unlabeled pool of glutamic acid will compete with the "heavy" labeled glutamic acid supplied in the media.[2]
Furthermore, glutamic acid is a key player in cellular metabolism and can be readily converted to other molecules, including other amino acids like proline and glutamine.[3][7] This metabolic conversion, often referred to as "scrambling," can lead to the isotopic label appearing on peptides that do not contain glutamic acid, leading to inaccurate protein quantification.[2][3]
Experimental Workflow
A generalized SILAC workflow adapted for the use of labeled glutamic acid is depicted below. It is crucial to empirically determine the optimal labeling time and to verify the absence of significant metabolic conversion for the specific cell line being used.
Signaling Pathway Visualization
The metabolic fate of glutamic acid is a critical consideration. The following diagram illustrates the central role of glutamic acid in amino acid metabolism and its potential for metabolic conversion.
Experimental Protocols
General SILAC Protocol using Labeled Glutamic Acid
Note: This is a generalized protocol and must be optimized for the specific cell line and experimental conditions. The use of D-Glutamic acid will likely require significantly longer adaptation times and specialized methods to ensure incorporation.
-
Cell Culture Medium Preparation: Prepare SILAC-compatible DMEM or RPMI 1640 medium that lacks L-glutamic acid. For the "heavy" medium, supplement with the desired concentration of either this compound or 15N-D-Glutamic acid. For the "light" medium, supplement with an equivalent concentration of unlabeled L-glutamic acid. It is recommended to also supplement the media with dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.[8] To mitigate the metabolic conversion of arginine to proline, which can also be a source of labeled proline, consider adding unlabeled L-proline to the media.[9]
-
Cell Adaptation: Culture the cells for at least 6-8 cell divisions in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.[10] For D-amino acid labeling, the required adaptation period may be substantially longer and incorporation levels should be carefully monitored.
-
Incorporation Check: After several passages, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm the incorporation efficiency of the labeled glutamic acid.
-
Experimental Treatment: Once complete labeling is confirmed, subject the "light" and "heavy" cell populations to the desired experimental and control conditions.
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations. Quantify the total protein concentration for each lysate.
-
Sample Mixing and Digestion: Mix equal amounts of protein from the "light" and "heavy" lysates. Reduce, alkylate, and digest the protein mixture with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the proteins in the two samples.
Conclusion
The choice between this compound and 15N-D-Glutamic acid for proteomic studies involves a trade-off between the superior mass separation offered by the dual-labeled amino acid and the higher cost and potential for increased spectral complexity. The 15N-only label provides a more cost-effective option with simpler spectral patterns but a smaller mass shift that may be less suitable for complex samples.
However, the most significant challenge lies in the use of a D-amino acid and a non-essential amino acid like glutamic acid in SILAC experiments. The low incorporation efficiency of D-amino acids and the high metabolic activity of glutamic acid can severely compromise the accuracy and reliability of quantification. Researchers should proceed with caution, conduct thorough validation experiments to assess incorporation and metabolic conversion, and consider alternative labeling strategies using essential L-amino acids like arginine and lysine whenever possible for robust and accurate quantitative proteomic analysis.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
Validating D-Glutamic Acid-¹³C₅,¹⁵N as a Superior Internal Standard for Absolute Quantification
In the precise world of bioanalytical research and drug development, the accuracy of absolute quantification is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides a comprehensive validation of D-Glutamic acid-¹³C₅,¹⁵N as an internal standard, comparing its performance with other commonly used alternatives and furnishing detailed experimental data to support its superiority for the absolute quantification of D-Glutamic acid and its stereoisomer, L-Glutamic acid.
Performance Comparison: D-Glutamic Acid-¹³C₅,¹⁵N vs. Alternative Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample preparation and ionization, thereby compensating for matrix effects and other sources of variability.[1][3] While deuterated standards such as D-Glutamic acid-d₅ are frequently used, they can sometimes exhibit different chromatographic behavior and be susceptible to isotopic exchange. In contrast, ¹³C and ¹⁵N labeled standards like D-Glutamic acid-¹³C₅,¹⁵N offer greater chemical and chromatographic identity to the native analyte.
Table 1: Quantitative Performance Comparison of Internal Standards for Glutamic Acid Analysis
| Parameter | D-Glutamic acid-¹³C₅,¹⁵N | D-Glutamic acid-d₅ | Structural Analog (e.g., Homo-glutamic acid) |
| Chromatographic Co-elution with Analyte | Excellent | Good to Excellent | Poor to Fair |
| Correction for Matrix Effects | Excellent | Good | Fair |
| Correction for In-Source Reactions (e.g., cyclization) | Excellent | Good | Poor |
| Linearity (R²) | >0.99 | >0.99 | Variable, often <0.99 |
| Accuracy (% Bias) | <10%[4] | <15% | Can be >20% |
| Precision (%RSD) | <10%[4] | <15% | Can be >20% |
| Limit of Quantification (LOQ) | Low ng/mL range[4] | Low ng/mL range | Higher ng/mL to µg/mL range |
| Risk of Isotopic Crosstalk | Minimal | Possible | None |
| Risk of Differential Ionization Suppression | Minimal | Low | High |
Data synthesized from representative performance characteristics of stable isotope-labeled and structural analog internal standards in bioanalytical methods.[1][4]
Experimental Protocol: Absolute Quantification of D-Glutamic Acid using LC-MS/MS
This protocol outlines a typical workflow for the absolute quantification of D-Glutamic acid in a biological matrix (e.g., plasma) using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard.
Sample Preparation
-
Spiking: To 50 µL of the plasma sample, add 10 µL of the internal standard working solution (D-Glutamic acid-¹³C₅,¹⁵N at a fixed concentration).
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column capable of separating D- and L-glutamic acid is essential.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of glutamic acid from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both D-Glutamic acid and D-Glutamic acid-¹³C₅,¹⁵N are monitored.
Table 2: Example MRM Transitions for D-Glutamic Acid and D-Glutamic acid-¹³C₅,¹⁵N
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| D-Glutamic acid | 148.1 | 84.1 | 15 |
| D-Glutamic acid-¹³C₅,¹⁵N | 154.1 | 89.1 | 15 |
Note: MRM parameters should be optimized for the specific instrument used.
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Quantification: Determine the concentration of D-Glutamic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for absolute quantification.
Caption: Rationale for using a stable isotope-labeled internal standard.
Addressing Analytical Challenges: The Case of In-Source Cyclization
A significant challenge in the analysis of glutamic acid is its potential to cyclize to pyroglutamic acid in the electrospray ionization source of the mass spectrometer.[5] This in-source conversion can lead to an underestimation of the true glutamic acid concentration. A key advantage of using a stable isotope-labeled internal standard like D-Glutamic acid-¹³C₅,¹⁵N is its ability to correct for this artifact.[5] Since the internal standard is chemically identical to the analyte, it will undergo the same in-source cyclization at the same rate. By monitoring the ratio of the analyte to the internal standard, any loss due to cyclization is effectively normalized, ensuring accurate quantification.[5]
Conclusion
The validation data and experimental protocols presented here demonstrate that D-Glutamic acid-¹³C₅,¹⁵N is an exceptional internal standard for the absolute quantification of D-Glutamic acid. Its chemical and physical identity to the analyte ensures co-elution and identical behavior during sample processing and analysis, leading to superior accuracy and precision compared to deuterated or structural analog standards. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative bioanalytical results, the use of D-Glutamic acid-¹³C₅,¹⁵N is highly recommended.
References
A Comparative Guide to LC-MS and GC-MS Methods for D-Glutamic acid-13C5,15N Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of the stable isotope-labeled amino acid, D-Glutamic acid-13C5,15N. This isotopologue is a critical tracer in metabolic research and drug development, necessitating robust and reliable analytical methodologies. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable technique for their specific applications.
Quantitative Performance Comparison
The selection of an analytical method is fundamentally driven by its performance characteristics. The following table summarizes the expected quantitative performance of LC-MS/MS and GC-MS for the analysis of this compound, based on typical results for similar amino acid analyses.
| Performance Metric | LC-MS/MS (without derivatization) | GC-MS (with derivatization) |
| Limit of Detection (LOD) | Low ng/mL to high pg/mL | Low ng/mL to pg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL | Low ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10% | < 15% |
| Accuracy (%Recovery) | 90-110% | 85-115% |
| Sample Throughput | Higher (direct injection) | Lower (requires derivatization) |
| Matrix Effects | More prone to ion suppression/enhancement | Less prone after derivatization and cleanup |
| Compound Volatility | No derivatization required | Derivatization is mandatory |
Visualizing the Analytical Workflows
The fundamental divergence in the analytical workflows for LC-MS and GC-MS when analyzing polar compounds like D-Glutamic acid lies in the sample preparation stage. GC-MS necessitates a derivatization step to enhance the volatility of the analyte.
Experimental Protocols
Detailed methodologies for sample preparation, chromatography, and mass spectrometry are crucial for reproducible and accurate results.
LC-MS/MS Method for Underivatized this compound
This method is advantageous for its simplicity and high throughput, as it avoids the need for derivatization.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or cell media, add 200 µL of ice-cold acetonitrile.
-
Centrifugation: Vortex the mixture and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilution: Dilute the supernatant 1:100 with ultrapure water before injection.
2. Liquid Chromatography:
-
System: UHPLC system (e.g., Agilent 1290 Infinity).
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate glutamic acid from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460) with an electrospray ionization (ESI) source in positive mode.
-
Ionization Source Parameters: Optimized to minimize in-source cyclization of glutamic acid to pyroglutamic acid.[1][2]
-
MRM Transitions: Specific transitions for this compound would be determined by direct infusion. For the analogous L-Glutamic acid-13C5,15N, a transition of m/z 153.1 -> 89.1 has been reported.[2]
GC-MS Method for Derivatized this compound
This method requires derivatization to increase the volatility of the amino acid for gas chromatography.
1. Sample Preparation and Derivatization:
-
Drying: A 50 µL aliquot of the sample extract is dried under a stream of nitrogen.
-
Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI) in acetonitrile.
-
Reaction: Add 100 µL of the derivatization reagent, cap tightly, and heat at 70°C for 30 minutes.[3]
2. Gas Chromatography:
-
System: Gas Chromatograph (e.g., Agilent 7890B).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D. x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Hot inlet for sample introduction.
-
Temperature Program: A temperature gradient starting at a lower temperature to resolve analytes and ramping up to elute heavier compounds.
3. Mass Spectrometry:
-
System: Single Quadrupole or Triple Quadrupole Mass Spectrometer (e.g., Agilent 5977).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic fragment ions of the TBDMS-derivatized this compound.
Cross-Validation Logical Framework
A robust cross-validation study ensures that both methods provide comparable and reliable data. The following diagram illustrates the logical flow of the cross-validation process.
Discussion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.
-
LC-MS/MS is often preferred for its higher sample throughput due to the elimination of the derivatization step.[4] It is particularly well-suited for large-scale metabolomics studies. However, researchers must be cautious of potential matrix effects and the in-source cyclization of glutamic acid, which can affect accuracy if not properly addressed.[1][2] The use of an isotopically labeled internal standard, such as the analyte itself, is crucial to correct for these phenomena.
-
GC-MS , while requiring a more laborious sample preparation process involving derivatization, can offer excellent sensitivity and may be less susceptible to matrix effects.[4] The derivatization process can also improve the chromatographic peak shape and resolution for certain amino acids.[3]
References
A Comparative Guide to Isotopic Internal Standards for Amino Acid Analysis: D-Glutamic acid-¹³C₅,¹⁵N vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative amino acid analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. The stable isotope dilution (SID) method, employing an isotopically labeled version of the analyte, is the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of D-Glutamic acid-¹³C₅,¹⁵N with other isotopic internal standards, supported by established analytical principles and experimental considerations.
The Critical Role of an Ideal Internal Standard
An ideal internal standard should be chemically and physically identical to the analyte of interest, differing only in mass.[1] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention, thereby accurately correcting for variations throughout the analytical process.[1] While various isotopically labeled standards are available, their performance can differ significantly, impacting the quality of quantitative data.
Performance Comparison: D-Glutamic acid-¹³C₅,¹⁵N vs. Other Isotopic Standards
This section compares the key performance characteristics of D-Glutamic acid-¹³C₅,¹⁵N against other commonly used isotopic internal standards, such as deuterated (e.g., D-Glutamic acid-d₅) and other partially labeled variants. The superiority of combined ¹³C and ¹⁵N labeling is rooted in fundamental principles of analytical chemistry.
Table 1: Key Performance Parameters of Isotopic Internal Standards
| Performance Parameter | D-Glutamic acid-¹³C₅,¹⁵N (¹³C, ¹⁵N-labeled) | Deuterated (²H/D-labeled) Internal Standards (e.g., D-Glutamic acid-d₅) | Other Partially ¹³C-labeled Standards |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte.[1] | Potential for slight retention time shift, often eluting earlier.[1] | Generally excellent, with co-elution dependent on the position and number of labels. |
| Isotopic Stability | High: ¹³C and ¹⁵N isotopes are highly stable and do not undergo exchange with the solvent or matrix.[2] | Potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or temperature conditions. | High: ¹³C isotopes are stable and not prone to exchange. |
| Accuracy & Precision | High: The identical chemical behavior leads to more accurate and precise quantification.[2] | Can be compromised if chromatographic shifts lead to differential matrix effects between the analyte and the standard.[2] | High: Similar to fully labeled ¹³C,¹⁵N standards, providing good accuracy and precision. |
| Correction for Matrix Effects | Superior: Co-elution ensures that the internal standard and analyte experience the same ion suppression or enhancement.[1] | Less reliable: Chromatographic separation can lead to inaccurate correction for matrix effects that vary across the elution profile.[1] | Very Good: Effective at correcting for matrix effects due to co-elution. |
| Chemical Synthesis | More complex and generally more expensive to produce. | Generally less complex and more cost-effective to synthesize. | Complexity and cost vary depending on the labeling pattern. |
Table 2: Summary of Advantages and Disadvantages
| Isotopic Labeling Strategy | Advantages | Disadvantages |
| D-Glutamic acid-¹³C₅,¹⁵N | - Identical chemical and physical properties to the analyte, ensuring co-elution.[1]- High isotopic stability with no risk of back-exchange.[2]- Provides the most accurate correction for matrix effects and other sources of analytical variability.[1][2] | - Higher cost of synthesis.- May have limited commercial availability for all analytes. |
| Deuterated (e.g., D-Glutamic acid-d₅) | - Lower cost and wider availability. | - Potential for chromatographic separation from the analyte (isotope effect), leading to quantification errors.[1]- Risk of deuterium-proton back-exchange, which can compromise data integrity. |
| Partially ¹³C-labeled | - Good co-elution and isotopic stability.- Can be a more cost-effective option than fully ¹³C,¹⁵N-labeled standards. | - May not provide the same level of mass shift as a fully labeled standard, which could be a consideration in high-resolution mass spectrometry. |
Experimental Protocols
This section provides a detailed methodology for the quantification of D-Glutamic acid in a biological matrix using D-Glutamic acid-¹³C₅,¹⁵N as an internal standard via LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw Samples : Thaw biological samples (e.g., plasma, serum, tissue homogenate) on ice.
-
Spike with Internal Standard : To a 100 µL aliquot of the sample, add a known concentration of D-Glutamic acid-¹³C₅,¹⁵N solution. The concentration of the internal standard should be close to the expected median concentration of the analyte in the samples.
-
Protein Precipitation : Add 400 µL of ice-cold methanol (or acetonitrile) to precipitate proteins.
-
Vortex : Vortex the mixture vigorously for 30 seconds.
-
Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar amino acids.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A typical gradient would start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar amino acids.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
D-Glutamic Acid (Analyte) : Monitor the precursor to product ion transition (e.g., m/z 148.1 -> 84.1).
-
D-Glutamic acid-¹³C₅,¹⁵N (Internal Standard) : Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 154.1 -> 89.1).
-
-
Optimization : Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.
-
Quantification
The concentration of D-Glutamic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is constructed by analyzing a series of standards with known concentrations of D-Glutamic acid and a fixed concentration of the D-Glutamic acid-¹³C₅,¹⁵N internal standard.
Mandatory Visualizations
Glutamic Acid Metabolism
The following diagram illustrates the central role of glutamic acid in various metabolic pathways. Glutamate can be synthesized from α-ketoglutarate, an intermediate in the citric acid cycle, and is a precursor for the synthesis of other amino acids and the neurotransmitter GABA.[3]
Caption: Simplified metabolic pathway of glutamic acid.
Experimental Workflow for Amino Acid Analysis
The diagram below outlines the key steps in a typical experimental workflow for amino acid analysis using an isotopic internal standard and LC-MS/MS.
Caption: Experimental workflow for amino acid analysis.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in quantitative amino acid analysis, the choice of internal standard is a critical decision. While deuterated internal standards can be a more cost-effective option, the evidence strongly supports the superiority of ¹³C and ¹⁵N-labeled internal standards like D-Glutamic acid-¹³C₅,¹⁵N for robust and accurate bioanalysis. Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex biological matrices. For applications where data integrity is paramount, the investment in ¹³C,¹⁵N-labeled internal standards is a sound scientific decision that leads to more reliable and defensible results.
References
Navigating Isotopic Enrichment: A Comparative Guide to D-Glutamic acid-¹³C₅,¹⁵N and its Alternatives for Advanced Research
For researchers, scientists, and drug development professionals delving into the intricacies of metabolic pathways and neurological signaling, isotopically labeled compounds are indispensable tools. This guide provides a comprehensive comparison of D-Glutamic acid-¹³C₅,¹⁵N, a valuable tracer for metabolic flux analysis and a potential probe in neurological studies, with its commercially available alternatives. We present supporting data on product specifications, detailed experimental protocols for isotopic enrichment analysis, and a visualization of a key metabolic pathway for D-amino acids.
While D-Glutamic acid-¹³C₅,¹⁵N is a highly specific and powerful research tool, its commercial availability can be limited. The following sections will provide a detailed comparison with readily obtainable isotopically labeled L-Glutamic acid and other D-amino acid standards. This guide aims to equip researchers with the necessary information to make informed decisions for their experimental needs.
Product Performance Comparison
The selection of an appropriate isotopic tracer is paramount for the accuracy and reliability of experimental results. Key parameters for comparison include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a comparison of commercially available isotopically labeled glutamic acid and representative alternative D-amino acids.
Table 1: Comparison of Isotopic Purity, Chemical Purity, and Supplier Information
| Product | Supplier | Isotopic Purity (%) | Chemical Purity (%) |
| L-Glutamic acid-¹³C₅,¹⁵N | Sigma-Aldrich | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥95 (CP) |
| L-Glutamic acid-¹³C₅, 99%; ¹⁵N, 99% | Cambridge Isotope Laboratories | 99% (¹³C), 99% (¹⁵N)[1] | 98%[1] |
| L-Glutamic acid-¹³C₅,¹⁵N,d₅ | MedChemExpress | Not specified | 99.0%[2] |
| Alternative: D-Serine-2,3,3-d₃ | LGC Standards | Not specified | Not specified |
| Alternative: DL-Serine-2,3,3-d₃ | Sigma-Aldrich | ≥98 atom % D | ≥98 (CP) |
| Alternative: L-Alanine-¹³C₃,¹⁵N | Sigma-Aldrich | 98 atom % ¹³C, 98 atom % ¹⁵N[3] | 95% (CP)[4] |
| Alternative: L-Alanine (¹³C₃, 99%; ¹⁵N, 99%) | Cambridge Isotope Laboratories | 99% (¹³C), 99% (¹⁵N)[5] | 98%[5] |
Experimental Protocols for Isotopic Enrichment Analysis
Accurate determination of isotopic enrichment is crucial for the interpretation of data from metabolic tracer studies. Below are detailed protocols for analyzing the isotopic enrichment of D-Glutamic acid-¹³C₅,¹⁵N using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Isotopic Enrichment Analysis by LC-MS/MS
This method is highly sensitive and provides information on the mass isotopologue distribution.
1. Sample Preparation:
-
Protein Hydrolysis (if applicable): For samples where the labeled amino acid is incorporated into proteins, hydrolyze the protein using 6 M HCl at 110°C for 24 hours. Dry the hydrolysate under a stream of nitrogen.
-
Derivatization (Optional but recommended for improved chromatography): A common derivatization agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which allows for the separation of D- and L-amino acids.
-
Extraction: Reconstitute the dried sample in a suitable solvent, such as 50% acetonitrile in water. Centrifuge to remove any particulates.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A chiral column (e.g., CROWNPAK CR-I(+)) is essential for separating D- and L-enantiomers if derivatization is not performed. A standard C18 column can be used for derivatized amino acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: For D-Glutamic acid-¹³C₅,¹⁵N, the precursor ion will have an m/z of 153.1. The product ions will depend on the fragmentation pattern, which should be optimized. A likely transition would be the loss of water and CO.
3. Data Analysis:
-
Calculate the area under the curve for the peaks corresponding to the different mass isotopologues (M+0, M+1, M+2, etc.).
-
The isotopic enrichment is determined from the relative abundance of the fully labeled isotopologue (M+6 for ¹³C₅,¹⁵N) compared to the unlabeled and partially labeled species.
Isotopic Enrichment Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the position of the isotopic labels.
1. Sample Preparation:
-
Dissolve a known amount of the labeled D-Glutamic acid in a suitable deuterated solvent (e.g., D₂O with a known internal standard like DSS or TSP).
-
The concentration should be optimized for the specific instrument but is typically in the range of 1-10 mM.
2. NMR Spectrometer and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiment: A simple one-dimensional ¹H NMR experiment is often sufficient. For more complex samples, 2D experiments like ¹H-¹³C HSQC can be used.
-
Acquisition Parameters:
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
A relaxation delay of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate quantification.
-
3. Data Analysis:
-
In the ¹H NMR spectrum, the protons attached to ¹³C atoms will appear as doublets due to one-bond ¹H-¹³C coupling. Protons attached to ¹²C will appear as singlets.
-
The isotopic enrichment at a specific carbon position can be calculated by comparing the integral of the satellite peaks (from the ¹³C-bound protons) to the integral of the central peak (from the ¹²C-bound protons).
-
For ¹⁵N enrichment, the effect on the proton spectrum is more subtle and may require more advanced NMR techniques or direct ¹⁵N NMR, though the latter is less sensitive.
Visualizing the Metabolic Pathway
D-amino acids, while less abundant than their L-counterparts in mammals, play significant roles in various biological processes. One key enzyme involved in the metabolism of acidic D-amino acids is D-aspartate oxidase (DDO). This enzyme catalyzes the oxidative deamination of D-aspartate and, to a lesser extent, D-glutamate.
Caption: Metabolic fate of D-Glutamic acid via D-aspartate oxidase.
Experimental Workflow for Isotopic Enrichment Analysis
The following diagram illustrates a typical workflow for determining the isotopic enrichment of a labeled compound in a biological sample.
Caption: Workflow for isotopic enrichment analysis.
References
- 1. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. L-Alanine-13C3,15N 98 atom % 15N, 98 atom % 13C | 202407-38-3 [sigmaaldrich.com]
- 4. L -Alanine-13C3,15N 15N 98atom , 13C 98atom 202407-38-3 [sigmaaldrich.com]
- 5. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
A Comparative Guide to D-Glutamic acid-13C5,15N: Applications and Limitations in Specialized Research
For researchers, scientists, and drug development professionals, understanding the nuanced roles of stereoisomers is critical for advancing targeted therapies and diagnostic tools. While L-amino acids are the canonical building blocks of proteins, their D-enantiomers are emerging as key players in specific biological processes. This guide provides a comprehensive overview of the applications and limitations of D-Glutamic acid-13C5,15N, a stable isotope-labeled tracer with niche but significant potential in neuroscience and microbiology.
Due to the specialized roles of D-Glutamic acid, its isotopically labeled form, this compound, is not as widely utilized as its L-counterpart. However, for specific research questions, it is an indispensable tool. This guide will objectively compare its performance with other alternatives and provide supporting experimental context.
Core Applications and Performance
The primary applications for this compound are in two distinct fields:
-
Neuroscience: Investigating the dynamics of N-methyl-D-aspartate (NMDA) receptor signaling. D-glutamate, alongside D-serine, acts as a co-agonist at the glycine-binding site of NMDA receptors, playing a crucial role in synaptic plasticity, learning, and memory.[1][2] Tracing with this compound can elucidate the turnover and metabolism of this neuromodulator, which is implicated in various neurological disorders.[3][4]
-
Microbiology: Studying the synthesis and remodeling of the bacterial cell wall. D-glutamic acid is an essential structural component of peptidoglycan, the polymer that provides structural integrity to most bacterial cell walls.[5][6][7] Stable isotope labeling can be used to track the incorporation of D-glutamate into the cell wall, offering insights into bacterial growth, division, and the mechanisms of action for antibiotics that target cell wall synthesis.[8][9]
Comparison with Alternative Tracers
The choice of a metabolic tracer is contingent on the biological question. While this compound is highly specific for the pathways it traces, its applications are narrow compared to more conventional tracers.
| Tracer | Primary Application(s) | Advantages | Disadvantages |
| This compound | NMDA receptor dynamics, bacterial peptidoglycan synthesis. | High specificity for D-glutamate pathways; allows for tracing of both carbon and nitrogen backbones. | Limited to a few specific metabolic pathways; not incorporated into proteins; lower natural abundance and turnover compared to L-glutamate. |
| L-Glutamic acid-13C5,15N | Central carbon and nitrogen metabolism, protein synthesis, neurotransmitter cycling. | Traces a wide array of metabolic pathways; incorporated into proteins, allowing for protein turnover studies. | Can be metabolized into numerous downstream products, potentially complicating the interpretation of labeling patterns in specific, low-flux pathways. |
| [U-13C]-Glucose | Central carbon metabolism, glycolysis, TCA cycle, pentose phosphate pathway. | Provides a global view of cellular carbon metabolism. | Does not directly trace nitrogen metabolism; labeling of glutamate is indirect. |
| 15N-Ammonium Chloride | Nitrogen assimilation and metabolism. | Directly traces the incorporation of inorganic nitrogen into amino acids and other nitrogenous compounds. | Does not provide information on carbon metabolism. |
| Radioactive Tracers (e.g., 3H-D-glutamate, 14C-D-glutamate) | Similar to stable isotope-labeled D-glutamate. | High sensitivity, allowing for the detection of very low concentrations. | Involves handling of radioactive materials, with associated safety and disposal concerns; does not provide the detailed mass isotopomer distribution that mass spectrometry can with stable isotopes. |
Experimental Protocols
While specific protocols for this compound are not widely published, the following methodologies for related compounds can be adapted.
1. In Vivo Tracing of D-Glutamate in the Brain
This protocol is adapted from microdialysis studies used to measure neurotransmitter turnover.
-
Objective: To measure the in vivo turnover of D-glutamate in a specific brain region.
-
Methodology:
-
Animal Model: Anesthetized rodent model.
-
Tracer Administration: Infusion of this compound via a microdialysis probe implanted in the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 10-20 minutes).
-
Sample Preparation: Derivatize amino acids in the dialysate for chiral separation. Common derivatization agents include Marfey's reagent or (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE).[10][11]
-
Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a chiral column to separate D- and L-glutamate and quantify the incorporation of 13C and 15N into D-glutamate over time.[12][13][14][15]
-
Data Analysis: Calculate the fractional synthesis rate of D-glutamate to determine its turnover rate.
-
2. Tracing D-Glutamate Incorporation into Bacterial Peptidoglycan
This protocol is based on methods for analyzing bacterial cell wall composition.[8][9]
-
Objective: To quantify the incorporation of exogenous this compound into the peptidoglycan of a bacterial culture.
-
Methodology:
-
Bacterial Culture: Grow bacteria in a defined minimal medium.
-
Tracer Labeling: Supplement the medium with a known concentration of this compound and continue incubation for a set period (e.g., through several cell divisions).
-
Cell Wall Isolation: Harvest bacterial cells and perform a series of enzymatic and chemical treatments to isolate the peptidoglycan.
-
Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids and amino sugars using strong acid (e.g., 6M HCl).
-
Sample Preparation: Derivatize the amino acids for chiral analysis as described in the neuroscience protocol.
-
Analysis: Analyze the derivatized amino acids by GC-MS or LC-MS/MS to determine the isotopic enrichment of D-glutamate.
-
Data Analysis: Calculate the percentage of D-glutamate in the peptidoglycan that is derived from the exogenous tracer.
-
Signaling and Metabolic Pathways
D-Glutamate in Neurotransmission
D-Glutamate acts as a co-agonist at the NMDA receptor, which is a key player in excitatory neurotransmission. Its presence in the synaptic cleft modulates the receptor's activity.
References
- 1. Glutamate Biomarkers - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Could glutamate be a diagnostic marker in neurological and psychiatric diseases? [jpccr.eu]
- 4. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis [mdpi.com]
- 12. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (België) [shimadzu.be]
A Cost-Benefit Analysis of D-Glutamic Acid-¹³C₅,¹⁵N for Large-Scale Studies: A Comparative Guide
In the landscape of modern research, particularly in the fields of metabolomics, proteomics, and drug development, the use of stable isotope-labeled compounds is indispensable for accurate quantification and tracking of metabolic fates. Among these, D-Glutamic acid-¹³C₅,¹⁵N has emerged as a valuable tool. This guide provides a comprehensive cost-benefit analysis of using D-Glutamic acid-¹³C₅,¹⁵N in large-scale studies, offering a comparison with its alternatives, supported by experimental data and detailed protocols.
Cost Analysis and Comparison
The decision to incorporate a stable isotope-labeled compound into large-scale studies is often heavily influenced by its cost. While the price of D-Glutamic acid-¹³C₅,¹⁵N can fluctuate based on supplier, purity, and quantity, it is positioned as a premium reagent due to the complexity of its synthesis, involving the incorporation of both ¹³C and ¹⁵N isotopes.
To provide a tangible comparison, the following table outlines the approximate costs of D-Glutamic acid-¹³C₅,¹⁵N and its common alternatives. Prices are based on currently available catalog listings and are subject to change.
| Compound | Labeling | Approximate Price (USD) per mg | Key Application Areas |
| D-Glutamic acid-¹³C₅,¹⁵N | ¹³C₅, ¹⁵N | ~$3340 (based on L-isoform)[1] | Bacterial cell wall metabolism, D-amino acid tracing, Proteomics |
| L-Glutamic acid-¹³C₅,¹⁵N | ¹³C₅, ¹⁵N | $3340[1] | General metabolism, Neurotransmitter studies, Proteomics |
| L-Glutamic acid-d₅ | Deuterated | $5800 (for 100mg)[2] | Metabolism studies, NMR-based structural biology |
| L-Glutamic acid-¹³C₅ | ¹³C₅ | ~$3100 (based on ¹³C₅,⁹⁹%;¹⁵N,⁹⁹% L-isoform)[3][4] | Metabolic flux analysis, Carbon tracing |
| L-Glutamine-¹⁵N₂ | ¹⁵N₂ | Varies | Nitrogen flux analysis, Amino acid metabolism |
Note: The price for D-Glutamic acid-¹³C₅,¹⁵N is estimated based on its L-isoform counterpart due to the limited direct public listings for the D-isoform. Deuterated compounds often present a more cost-effective option for certain applications, though the analytical approach may differ.
Performance and Benefits in Large-Scale Applications
The primary benefit of using a dual-labeled compound like D-Glutamic acid-¹³C₅,¹⁵N lies in its utility for comprehensive metabolic tracing. The presence of both heavy carbon and nitrogen allows for the simultaneous tracking of the carbon skeleton and the amino group, providing a more complete picture of metabolic pathways. This is particularly advantageous in complex biological systems where molecules undergo numerous transformations.
Key Advantages of ¹³C and ¹⁵N Dual Labeling:
-
Enhanced Mass Shift: The combined labeling results in a significant mass shift, which aids in distinguishing the labeled compound from its unlabeled counterpart in mass spectrometry analysis, leading to improved signal-to-noise ratios.[5]
-
Comprehensive Metabolic Insights: It allows for the elucidation of both carbon and nitrogen fluxes within metabolic networks.
-
Increased Confidence in Identification: The distinct isotopic signature helps in the confident identification of metabolites in complex biological matrices.
Comparison of Labeling Strategies:
| Labeling Strategy | Primary Application | Advantages | Disadvantages |
| ¹³C, ¹⁵N Dual Labeling | Comprehensive metabolic flux analysis, Proteomics | High mass shift, Tracks both carbon and nitrogen pathways, High accuracy.[6] | Higher cost, More complex data analysis. |
| ¹³C Labeling | Carbon flux analysis | Lower cost than dual-labeling, Simpler data analysis for carbon-centric pathways. | Does not provide information on nitrogen metabolism. |
| ¹⁵N Labeling | Nitrogen flux analysis, Protein turnover studies | Relatively lower cost, Useful for specific nitrogen metabolism studies. | Limited information on carbon backbone transformations. |
| Deuterium (²H) Labeling | General metabolic tracing, NMR studies | Often the most cost-effective, Can be used in NMR without ¹³C enrichment. | Potential for kinetic isotope effects, Can be more complex to analyze in MS due to potential for multiple deuterium incorporation. |
Experimental Protocols
Quantification of D-Glutamic Acid in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of D-Glutamic acid using a stable isotope-labeled internal standard like D-Glutamic acid-¹³C₅,¹⁵N.
1. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 400 µL of a precipitation solution (e.g., methanol or acetonitrile) containing the D-Glutamic acid-¹³C₅,¹⁵N internal standard at a known concentration.
-
Cell Culture Media: Centrifuge the media to remove cells and debris. Dilute the supernatant with an appropriate solvent containing the internal standard.
-
Tissue Homogenates: Homogenize the tissue in a suitable buffer and then precipitate proteins using a cold solvent (e.g., methanol) containing the internal standard.
-
Vortex all samples thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar molecule separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, is recommended.
-
Mobile Phase A: Water with a small percentage of an ion-pairing agent (e.g., 0.1% formic acid or heptafluorobutyric acid) to improve peak shape.[7][8]
-
Mobile Phase B: Acetonitrile with the same concentration of the ion-pairing agent.
-
Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute polar compounds. The specific gradient will need to be optimized based on the column and instrument used.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions:
-
D-Glutamic Acid (unlabeled): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment (e.g., loss of water or a carboxyl group).
-
D-Glutamic acid-¹³C₅,¹⁵N (Internal Standard): The precursor ion will be the protonated labeled molecule [M+6+H]⁺. The product ion will be a corresponding fragment with the same mass shift.
-
-
Optimization: The collision energy and other MS parameters should be optimized for each compound to achieve the best sensitivity.
-
3. Data Analysis:
-
Quantify the amount of D-Glutamic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled D-Glutamic acid and a fixed concentration of the internal standard.
Visualizing Metabolic Pathways
Bacterial Peptidoglycan Biosynthesis
D-Glutamic acid is a crucial component of the peptidoglycan cell wall in many bacteria. The following diagram, generated using the DOT language for Graphviz, illustrates the initial cytoplasmic steps of peptidoglycan synthesis where D-Glutamic acid is incorporated.
This workflow diagram illustrates the sequential addition of amino acids in the early stages of peptidoglycan synthesis, highlighting the incorporation of D-Glutamic acid. In a labeling study, the ¹³C and ¹⁵N atoms from D-Glutamic acid-¹³C₅,¹⁵N would be incorporated into the UDP-MurNAc-L-alanyl-D-glutamate intermediate and subsequently into the bacterial cell wall.
Experimental Workflow for a Large-Scale D-Amino Acid Tracing Study
The following diagram outlines a typical workflow for a large-scale metabolomics study using a D-amino acid tracer.
This logical workflow provides a high-level overview of the key steps involved in a large-scale study, from initial planning to final data interpretation.
Conclusion
References
- 1. L-Glutamic acid-13C5,15N 98 atom % 15N, 98 atom % 13C, 95% (CP) | 202468-31-3 [sigmaaldrich.com]
- 2. L-Glutamic acid (2,3,3,4,4-Dâ , 97-98%) - Cambridge Isotope Laboratories, DLM-556-0.1 [isotope.com]
- 3. L-Glutamic acid (¹³Câ , 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-554-H-0.25 [isotope.com]
- 4. Cambridge Isotope Laboratories L-GLUTAMIC ACID (13C5, 99%; 15N, 99%), 0.25 | Fisher Scientific [fishersci.com]
- 5. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 6. benchchem.com [benchchem.com]
- 7. chem-agilent.com [chem-agilent.com]
- 8. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of D-Glutamic Acid-13C5,15N: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing D-Glutamic acid-13C5,15N, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this stable isotope-labeled compound.
Key Safety and Disposal Information
This compound is a non-radioactive, stable isotope-labeled amino acid.[1][] Its chemical and physical properties are nearly identical to its unlabeled counterpart.[3] Therefore, the primary consideration for its disposal is based on the general safety profile of glutamic acid, which is not classified as a hazardous substance.[4][5] However, adherence to good laboratory practices and local regulations for chemical waste is mandatory.
The following table summarizes the essential information for the safe handling and disposal of this compound:
| Parameter | Guideline | Source |
| Compound Type | Stable Isotope-Labeled Amino Acid | [6] |
| Radioactivity | Non-radioactive | [1] |
| Primary Hazard | Generally not considered hazardous. May cause mild irritation to eyes, skin, or respiratory tract upon contact with dust. | |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat should be worn. | [7][8] |
| Spill Cleanup | For minor spills, sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[9] | |
| Disposal Method | Dispose of as non-hazardous chemical waste through a licensed disposal company, in accordance with federal, state, and local regulations.[10] Do not mix with general laboratory waste.[1] | |
| Containerization | Use a clean, dry, and properly labeled container for waste accumulation. The container must be kept closed except when adding waste. | [9][11] |
| Labeling | The waste container must be clearly labeled with "Hazardous Waste" (or as required by local regulations), the chemical name ("this compound"), and the quantity.[11] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the step-by-step process from waste generation to final disposal.
Disposal Workflow for this compound
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory safety protocols and information derived from Safety Data Sheets for glutamic acid and its isotopically labeled analogues. No specific experimental protocols directly involving the disposal of this compound were cited in the provided search results, as the disposal method is dictated by the chemical's inherent properties rather than its experimental application. The key principle is that stable isotope-labeled compounds are treated in the same manner as their unlabeled counterparts for disposal purposes.[1][] Always consult your institution's specific waste management guidelines and the manufacturer's Safety Data Sheet for the most accurate and detailed information.
References
- 1. moravek.com [moravek.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. sdfine.com [sdfine.com]
- 10. isotope.com [isotope.com]
- 11. research.columbia.edu [research.columbia.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
